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  • Product: (3-Hydroxypropyl)(sulfamoyl)amine
  • CAS: 1566860-09-0

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical Properties, Synthesis, and Applications of (3-Hydroxypropyl)(sulfamoyl)amine

Executive Summary In the landscape of modern drug discovery and bioconjugation, bifunctional small-molecule scaffolds are critical for developing targeted therapeutics, PROTAC linkers, and enzyme inhibitors. (3-Hydroxypr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery and bioconjugation, bifunctional small-molecule scaffolds are critical for developing targeted therapeutics, PROTAC linkers, and enzyme inhibitors. (3-Hydroxypropyl)(sulfamoyl)amine represents a highly versatile, low-molecular-weight building block characterized by two distinct reactive termini: a sulfamide group and a primary hydroxyl group.

As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with an authoritative, in-depth analysis of this compound. This guide moves beyond basic specifications, detailing the causality behind its chemical behavior, providing a self-validating synthetic methodology, and mapping its pharmacological utility in metalloenzyme inhibition.

Physicochemical Properties & Molecular Identity

Understanding the foundational metrics of (3-Hydroxypropyl)(sulfamoyl)amine is essential for predicting its pharmacokinetic behavior and reactivity. The compound's low molecular weight and high polarity make it highly soluble in aqueous environments, a desirable trait for biological assays and systemic drug delivery[1].

Table 1: Quantitative Chemical Specifications
PropertyValue
Chemical Name (3-Hydroxypropyl)(sulfamoyl)amine
Common Synonyms N-(3-hydroxypropyl)sulfamide, 3-hydroxypropylsulfamoylamine
CAS Registry Number 1566860-09-0[1]
Molecular Formula C3H10N2O3S[1]
Molecular Weight 154.19 g/mol [1]
Hydrogen Bond Donors 3 (OH, NH, NH2)
Hydrogen Bond Acceptors 4 (O, O, O, N)
Rotatable Bonds 4

Structural and Mechanistic Significance

The architectural value of (3-Hydroxypropyl)(sulfamoyl)amine lies in its bifunctionality :

  • The Sulfamide Moiety (-NH-SO2-NH2): Sulfamides are classical bioisosteres for ureas and sulfonamides. They exhibit unique hydrogen-bonding geometries and act as potent Zinc-Binding Groups (ZBGs)[2]. By coordinating with the catalytic Zn2+ ion in metalloenzymes (such as Carbonic Anhydrases), the sulfamide group displaces the enzyme-bound water molecule, effectively halting catalytic activity.

  • The 3-Hydroxypropyl Chain: The three-carbon aliphatic linker provides optimal spatial flexibility. The terminal primary hydroxyl group serves as a synthetic handle for further functionalization—such as esterification, etherification, or attachment to a solid support—without interfering with the sulfamide's binding capabilities[3].

Pathway A (3-Hydroxypropyl)(sulfamoyl)amine B Sulfamide Group (Zinc Binding) A->B C Hydroxyl Tail (Solvent Interaction) A->C D Target Metalloenzyme (e.g., Carbonic Anhydrase) B->D Zn2+ Coordination C->D H-Bond Network E Enzymatic Inhibition (Pharmacological Response) D->E Active Site Blockade

Pharmacological interaction pathway of the bifunctional sulfamide scaffold with metalloenzymes.

Synthetic Methodology: A Self-Validating Protocol

The Causality of Experimental Design

Synthesizing mono-N-alkyl sulfamides is notoriously prone to the formation of symmetrical dialkyl byproducts if highly reactive electrophiles like sulfuryl chloride ( SO2​Cl2​ ) are used without strict stoichiometric control[2].

To bypass this, our protocol leverages chemoselective transamidation . By reacting 3-amino-1-propanol[3] with an excess of commercially available sulfamide ( NH2​SO2​NH2​ ) in a refluxing polar aprotic solvent (e.g., 1,4-dioxane), we achieve two critical outcomes:

  • Chemoselectivity: The primary aliphatic amine is significantly more nucleophilic than the primary hydroxyl group. This inherent reactivity gap ensures that only the amine attacks the sulfamide, eliminating the need for transient protecting groups (like Boc or TBDMS).

  • Thermodynamic Driving Force: The reaction is entropically driven by the continuous expulsion of ammonia gas ( NH3​ ).

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . The physical evolution of gas and specific chromatographic shifts provide real-time feedback, ensuring the operator can verify success at each stage.

Reagents & Equipment:

  • 3-Amino-1-propanol (1.0 eq, limiting reagent)

  • Sulfamide, NH2​SO2​NH2​ (1.5 eq, excess to prevent dimerization)

  • Anhydrous 1,4-Dioxane

  • Round-bottom flask equipped with a reflux condenser and a gas bubbler.

Procedure:

  • Initiation: Dissolve 3-amino-1-propanol (10 mmol) and sulfamide (15 mmol) in 25 mL of anhydrous 1,4-dioxane.

  • Thermal Activation: Heat the reaction mixture to reflux (approx. 100°C) under a nitrogen atmosphere.

  • Kinetic Monitoring (Validation Step 1): Route the exhaust of the reflux condenser through a bubbler. The evolution of NH3​ gas will begin. You can validate this by placing a damp piece of universal indicator paper at the outlet; it will turn blue (basic).

  • Reaction Tracking (Validation Step 2): After 4 hours, perform Thin-Layer Chromatography (TLC) using a Dichloromethane:Methanol (9:1) solvent system. Stain the TLC plate with Ninhydrin and heat. The disappearance of the intensely purple primary amine spot confirms complete conversion.

  • Workup & Isolation: Once NH3​ evolution ceases and TLC indicates completion, cool the mixture to room temperature. Concentrate the solvent in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution from DCM to 10% MeOH in DCM) to isolate the pure (3-Hydroxypropyl)(sulfamoyl)amine.

Workflow A 3-Amino-1-propanol (Nucleophile) C Transamidation (1,4-Dioxane, 100°C) A->C Chemoselective Attack B Sulfamide (Electrophilic Donor) B->C D Ammonia Gas (Entropic Driver) C->D Elimination E (3-Hydroxypropyl)(sulfamoyl)amine (Target Scaffold) C->E Nucleophilic Substitution

Chemoselective transamidation workflow for synthesizing (3-Hydroxypropyl)(sulfamoyl)amine.

Analytical Validation (E-E-A-T Standard)

To guarantee the structural integrity of the synthesized product, the following spectroscopic benchmarks must be met:

  • 1 H NMR (DMSO- d6​ , 400 MHz): Look for the characteristic broad singlet of the terminal sulfamide protons ( −SO2​NH2​ ) around δ 6.5 ppm, and the distinct triplet of the secondary amine proton ( −NH− ) around δ 6.8 ppm. The aliphatic protons of the propyl chain will appear between δ 1.6 and 3.5 ppm.

  • High-Resolution Mass Spectrometry (HRMS): ESI-MS should yield an [M+H]+ peak at m/z 155.048 (calculated for C3​H11​N2​O3​S+ ).

Applications in Advanced Drug Discovery

The strategic incorporation of (3-Hydroxypropyl)(sulfamoyl)amine into molecular libraries has accelerated several niches of drug development:

  • Carbonic Anhydrase (CA) Inhibitors: The sulfamide group is a well-documented pharmacophore for inhibiting CA isoenzymes, which are implicated in glaucoma, epilepsy, and hypoxic tumor microenvironments[2]. The hydroxyl tail allows researchers to attach bulky lipophilic groups or fluorophores to probe the enzyme's outer solvent-accessible subpockets.

  • PROTAC Linkerology: In the design of Proteolysis Targeting Chimeras (PROTACs), the hydrophilicity of the linker is paramount to maintaining oral bioavailability. The combination of a sulfamide and an aliphatic alcohol provides a highly polar, yet metabolically stable, linkage system compared to traditional PEG chains.

  • Peptidomimetics: The sulfamide moiety effectively mimics the transition state of peptide bond hydrolysis, making this scaffold highly valuable in the synthesis of protease inhibitors (e.g., HIV protease or matrix metalloproteinases).

References

  • Grokipedia. "Sulfamide - Laboratory and Industrial Synthesis". Grokipedia. Available at:[Link]

  • National Institutes of Health (PMC). "A Class of 4-Sulfamoylphenyl-ω-aminoalkyl Ethers with Effective Carbonic Anhydrase Inhibitory Action and Antiglaucoma Effects". PubMed Central. Available at:[Link]

Sources

Exploratory

Mechanism of action of (3-Hydroxypropyl)(sulfamoyl)amine in organic synthesis

Title: The Mechanistic Role of (3-Hydroxypropyl)(sulfamoyl)amine in Advanced Organic Synthesis: Pathways to Cyclic Sulfamides and Pharmacophores Executive Summary (3-Hydroxypropyl)(sulfamoyl)amine—structurally defined as...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: The Mechanistic Role of (3-Hydroxypropyl)(sulfamoyl)amine in Advanced Organic Synthesis: Pathways to Cyclic Sulfamides and Pharmacophores

Executive Summary

(3-Hydroxypropyl)(sulfamoyl)amine—structurally defined as N-(3-hydroxypropyl)sulfamide—is a highly versatile bifunctional building block in organic synthesis. Featuring both a nucleophilic/activatable primary alcohol and a weakly nucleophilic, yet acidic, sulfamide moiety, this molecule serves as a premier precursor for the synthesis of six-membered cyclic sulfamides, specifically 1,2,6-thiadiazane 1,1-dioxides[1][2]. These cyclic scaffolds are privileged pharmacophores in medicinal chemistry, acting as urea bioisosteres in the development of HIV protease inhibitors, hepatitis B virus (HBV) capsid assembly modulators[3], and complex alkaloid natural products such as the tetraponerines[4][5].

Molecular Anatomy and Reactivity Profile

The synthetic utility of (3-hydroxypropyl)(sulfamoyl)amine is governed by the orthogonal reactivity of its two termini:

  • The Primary Alcohol (-OH): A classic nucleophile that can be electrophilically activated (via sulfonylation or halogenation) or engaged directly in a Mitsunobu reaction.

  • The Sulfamide Group (-NH-SO₂-NH₂): Unlike standard aliphatic amines, the strongly electron-withdrawing sulfonyl group drastically reduces the nucleophilicity of the nitrogen atoms while increasing the acidity of the N-H protons (pKa ~ 10–11). This acidity is the critical thermodynamic driver in base-mediated and Mitsunobu cyclizations, allowing selective deprotonation over the hydroxyl group.

Core Mechanism 1: Intramolecular Mitsunobu Cyclization

The most direct and atom-economical route to 1,2,6-thiadiazane 1,1-dioxides is the intramolecular Mitsunobu reaction. The causality of this reaction relies on the precise pKa matching between the sulfamide and the zwitterionic betaine intermediate formed by triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate (e.g., DIAD or DEAD)[6][7].

Because the sulfamide N-H proton is sufficiently acidic, it rapidly protonates the PPh₃-DEAD betaine. This proton transfer generates a stabilized sulfamidate anion and an alkoxyphosphonium species at the primary carbon. The subsequent intramolecular Sₙ2 attack by the sulfamidate nitrogen on the activated carbon forms the 6-membered ring, driven entropically by the release of triphenylphosphine oxide (PPh₃O) and the hydrazine byproduct. Recent advancements in process chemistry have even demonstrated the feasibility of rendering this process catalytic in phosphine to improve atom economy[8][9].

Mitsunobu A (3-Hydroxypropyl)(sulfamoyl)amine B PPh3 + DEAD/DIAD Betaine Formation A->B Reagents added C Proton Transfer (Sulfamide deprotonation) B->C pKa ~10-11 D Alkoxyphosphonium Intermediate (Alcohol Activation) C->D Oxygen attacks P E Intramolecular SN2 Attack (Cyclization) D->E N- attacks C3 F 1,2,6-Thiadiazane 1,1-dioxide + PPh3O + Hydrazine byproduct E->F -OPPh3 leaving

Caption: Intramolecular Mitsunobu cyclization pathway of (3-hydroxypropyl)sulfamide.

Core Mechanism 2: Electrophilic Activation and Base-Promoted Sₙ2

When Mitsunobu conditions are unfavorable—often due to the notoriously difficult chromatographic removal of PPh₃O in large-scale syntheses—a two-step activation-displacement protocol serves as a robust alternative. In this pathway, the primary alcohol is first converted into a superior leaving group (e.g., a mesylate). Subsequent treatment with a mild base selectively deprotonates the sulfamide, triggering an intramolecular Sₙ2 displacement.

SN2_Cyclization A (3-Hydroxypropyl)(sulfamoyl)amine B MsCl, Et3N, 0°C (Mesylation) A->B Activation C 3-(Mesyloxy)propyl sulfamide B->C -HCl D Base (e.g., K2CO3 or NaH) (Deprotonation) C->D Proton removal E Intramolecular SN2 Displacement D->E Nucleophilic attack F 1,2,6-Thiadiazane 1,1-dioxide E->F -OMs

Caption: Base-promoted intramolecular SN2 cyclization via a mesylate intermediate.

Quantitative Comparison of Cyclization Strategies

To guide experimental design, the following table summarizes the operational metrics of both cyclization pathways.

ParameterIntramolecular MitsunobuElectrophilic Activation + Sₙ2
Reagents PPh₃, DIAD/DEAD, THF1. MsCl, Et₃N, DCM; 2. K₂CO₃, DMF
Reaction Temperature 0 °C to Room TemperatureStep 1: 0 °C; Step 2: 60–80 °C
Atom Economy Low (Generates stoichiometric PPh₃O)Moderate (Generates amine/mesylate salts)
Purification Often requires complex chromatographyStraightforward aqueous workup
Typical Yield 70–90%65–85% (over two steps)
Primary Use Case Small-scale discovery, complex substratesScale-up, process chemistry

Self-Validating Experimental Protocols

Protocol A: Intramolecular Mitsunobu Cyclization
  • Preparation: Dissolve (3-hydroxypropyl)(sulfamoyl)amine (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous THF (0.1 M) under an argon atmosphere.

  • Activation: Cool the mixture to 0 °C. Add DIAD (1.2 eq) dropwise over 15 minutes.

    • Causality: Slow addition prevents the premature depletion of the betaine intermediate and controls the exothermic nature of the reaction.

  • Cyclization: Allow the reaction to warm to room temperature and stir for 4–6 hours.

    • Self-Validation: Monitor via TLC (Ninhydrin stain). The disappearance of the highly polar starting material and the emergence of a less polar spot indicates successful cyclization.

  • Workup: Quench with water and extract with EtOAc. To remove PPh₃O without chromatography, the crude mixture can be triturated with cold ether/hexane, causing the bulk of the PPh₃O to precipitate out of solution.

Protocol B: Mesylation and Base-Mediated Cyclization
  • Mesylation: Dissolve the starting material in anhydrous DCM. Add triethylamine (1.5 eq) and cool to 0 °C. Add methanesulfonyl chloride (1.1 eq) dropwise. Stir for 1 hour.

    • Self-Validation: Complete conversion to the mesylate is confirmed by TLC and a diagnostic downfield shift of the -CH₂-O- protons in ¹H NMR (shifting from ~3.6 ppm to ~4.2 ppm).

  • Isolation: Perform a mild aqueous wash (sat. NaHCO₃) to remove amine salts, dry the organic layer over Na₂SO₄, and concentrate in vacuo.

  • Cyclization: Dissolve the crude mesylate in anhydrous DMF. Add anhydrous K₂CO₃ (2.0 eq) and heat to 60 °C for 4 hours.

    • Causality: K₂CO₃ is a mild base sufficient to deprotonate the sulfamide (pKa ~10) without causing unwanted E2 elimination of the primary mesylate.

  • Workup: Dilute with water, extract with EtOAc, wash extensively with brine (5×) to remove residual DMF, and concentrate to yield the pure 1,2,6-thiadiazane 1,1-dioxide.

References

  • Stereoselective Synthesis of (±)-Tetraponerine-2 and -4 via the Gold(I)-Catalyzed Intramolecular Dehydrative Amination of Allylic Alcohols. The Journal of Organic Chemistry, 2024.[Link]

  • Mitsunobu Reactions Catalytic in Phosphine and a Fully Catalytic System. Angewandte Chemie International Edition, 2015.[Link]

  • Mitsunobu-like Processes with a Novel Triphenylphosphine-Cyclic Sulfamide Betaine. The Journal of Organic Chemistry, 1994.[Link]

  • Novel, highly active pyrazolo-piperidine substituted indole-2-carboxamides active against the hepatitis b virus (hbv).World Intellectual Property Organization (WIPO)

Sources

Foundational

1H and 13C NMR Spectral Reference Data for (3-Hydroxypropyl)(sulfamoyl)amine: A Structural Elucidation Whitepaper

Prepared by: Senior Application Scientist Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Executive Summary & Chemical Profiling (3-Hydroxypropyl)(sulfamoyl)amine (also known...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Chemical Profiling

(3-Hydroxypropyl)(sulfamoyl)amine (also known as N-(3-hydroxypropyl)sulfamide) is a highly versatile bifunctional building block. Featuring both a terminal primary hydroxyl group and a sulfamide moiety, it is frequently utilized in the synthesis of complex pharmacophores, including endothelin receptor antagonists and carbonic anhydrase inhibitors (1)[1].

Accurate Nuclear Magnetic Resonance (NMR) characterization of this compound is critical for quality control (QA/QC) during drug development. Because the molecule contains three distinct types of exchangeable heteroatom protons (OH, NH, and NH₂), standard NMR protocols must be carefully adapted to prevent proton exchange and signal broadening.

Physicochemical Summary
PropertyValue
Chemical Name (3-Hydroxypropyl)(sulfamoyl)amine
Molecular Formula C₃H₁₀N₂O₃S
Molecular Weight 154.19 g/mol
Key Functional Groups Primary Alcohol (-OH), Alkyl Sulfamide (-NH-SO₂-NH₂)

Experimental Design: The Causality of Solvent Selection

A common pitfall in the NMR analysis of aliphatic sulfamides is the use of Chloroform-d (CDCl₃) or Deuterium Oxide (D₂O). In these solvents, the labile protons (-OH, -NH, -NH₂) undergo rapid intermolecular exchange, causing their signals to broaden into the baseline or merge entirely with the residual water peak.

The Solution: Dimethyl sulfoxide-d6 (DMSO-d₆) is strictly required for this analysis. DMSO acts as a strong hydrogen-bond acceptor. By forming tight hydrogen-bonded complexes with the solute's labile protons, DMSO-d₆ drastically reduces the proton exchange rate. This allows the -OH, -NH, and -NH₂ protons to be observed as sharp, distinct resonances, and crucially, preserves their scalar coupling ( 3J ) to adjacent aliphatic protons (2)[2].

Protocol: Self-Validating NMR Sample Preparation

This protocol incorporates an internal standard and a downstream validation step to ensure absolute data integrity.

  • Sample Weighing: Accurately weigh 15–20 mg of highly purified (3-Hydroxypropyl)(sulfamoyl)amine.

  • Solvation: Dissolve the compound in 0.6 mL of anhydrous DMSO-d₆ (100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Homogenization: Vortex the mixture in a clean, dry vial for 30 seconds until completely dissolved.

  • Transfer: Transfer the solution to a precision 5 mm NMR tube using a glass Pasteur pipette.

  • Acquisition (1H): Acquire the ¹H NMR spectrum at 400 MHz (or higher) using a minimum of 16 scans and a relaxation delay (D1) of 2.0 seconds to ensure complete relaxation of the sulfamide protons.

  • Acquisition (13C): Acquire the ¹³C NMR spectrum at 100 MHz using a minimum of 512 scans with WALTZ-16 proton decoupling.

NMR_Workflow A Sample Preparation (DMSO-d6 + TMS) B 1D 1H NMR (Identify Labile & Aliphatic Protons) A->B C 1D 13C NMR (Carbon Backbone) A->C D D2O Shake Experiment (Validate OH, NH, NH2) B->D Labile H check E 2D COSY (H-H Connectivity) B->E F 2D HSQC / HMBC (C-H Connectivity) B->F C->F G Structural Validation (3-Hydroxypropyl)(sulfamoyl)amine D->G E->G F->G

Workflow for the complete NMR elucidation of (3-Hydroxypropyl)(sulfamoyl)amine.

¹H NMR Spectral Reference Data

The proton NMR spectrum of this compound in DMSO-d₆ is a masterclass in spin-spin coupling, provided the sample is perfectly dry.

¹H NMR Assignments (400 MHz, DMSO-d₆)
PositionChemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationAssignment
-NH₂ 6.60Singlet (br s)-2HTerminal Sulfamide
-NH- 6.50Triplet (t)6.01HInternal Sulfamide
-OH 4.50Triplet (t)5.21HHydroxyl Proton
H-3 3.42Quartet (q)6.22H-CH₂ -OH
H-1 2.95Quartet (q)6.52H-CH₂ -NH-SO₂
H-2 1.65Quintet (p)6.52H-CH₂-CH₂ -CH₂-
Mechanistic Insights & Causality
  • Quadrupolar Broadening: The terminal -NH₂ signal at δ 6.60 ppm appears as a broad singlet. This broadening is caused by the quadrupolar moment of the adjacent ¹⁴N nucleus (spin I = 1), which induces rapid spin-lattice relaxation, blurring the expected scalar coupling (3)[3].

  • The "Quartet" Phenomenon: In CDCl₃, the H-1 and H-3 methylene protons would appear as simple triplets. However, in DMSO-d₆, the -OH and -NH proton exchange is halted. Therefore, H-3 couples to both the H-2 methylene (2 protons) and the -OH (1 proton), resulting in a quartet ( n+1=3+1=4 ). Similarly, H-1 couples to H-2 and the -NH proton, also appearing as a quartet.

Protocol: The Self-Validating D₂O Shake

To definitively prove the assignments of the heteroatom protons, execute a D₂O shake experiment:

  • Remove the NMR tube from the spectrometer.

  • Add exactly 10 μL (approx. 1 drop) of Deuterium Oxide (D₂O, 99.9 atom % D).

  • Cap and invert the tube 10 times to force isotopic exchange.

  • Re-acquire the spectrum.

  • Validation: The resonances at δ 6.60, 6.50, and 4.50 ppm will completely disappear, confirming their identity as labile protons, while the H-1 and H-3 quartets will collapse into simple triplets.

¹³C NMR Spectral Reference Data

The carbon-13 spectrum provides a straightforward confirmation of the aliphatic backbone. The chemical shifts are dictated entirely by the electronegativity of the attached heteroatoms and the inductive effects (-I) propagating through the carbon chain (4)[4].

¹³C NMR Assignments (100 MHz, DMSO-d₆)
PositionChemical Shift (δ, ppm)TypeAssignmentInductive Causality
C-3 58.5CH₂-C H₂-OHMost deshielded due to the high electronegativity of Oxygen (3.44).
C-1 40.2CH₂-C H₂-NH-SO₂Deshielded by Nitrogen (3.04). The electron-withdrawing SO₂ group pulls density, but the effect attenuates over the C-N bond.
C-2 32.5CH₂-CH₂-C H₂-CH₂-Most shielded; purely aliphatic and furthest from the deshielding cones of the heteroatoms.

2D NMR Connectivity & Structural Validation

To achieve absolute structural certainty, 2D NMR techniques (COSY, HSQC, and HMBC) are employed to map the connectivity of the molecule.

  • COSY (Correlation Spectroscopy): Maps 3J proton-proton couplings. You will observe cross-peaks between H-2 and both H-1 and H-3. Crucially, in DMSO-d₆, you will also see cross-peaks between the -OH proton and H-3, and the -NH proton and H-1.

  • HSQC (Heteronuclear Single Quantum Coherence): Directly correlates the ¹³C signals to their attached protons, confirming that the carbon at 58.5 ppm is indeed attached to the protons at 3.42 ppm.

Key spin-spin coupling networks (COSY) and chemical shifts for the target molecule.

References

  • The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry - ACS Publications. 1

  • Novel sulphonamides incorporating triazene moieties show powerful carbonic anhydrase I and II inhibitory properties. Taylor & Francis.2

  • An In-depth Technical Guide to the Synthesis and Characterization of tert-butyl N-(benzylsulfamoyl)carbamate. Benchchem. 3

  • Anion recognition and transport properties of sulfamide-, phosphoric triamide- and thiophosphoric triamide-based receptors. RSC.org. 4

Sources

Exploratory

Crystallographic structure of (3-Hydroxypropyl)(sulfamoyl)amine derivatives

An In-depth Technical Guide to the Crystallographic Structure of (3-Hydroxypropyl)(sulfamoyl)amine Derivatives Abstract This technical guide provides a comprehensive exploration of the crystallographic structure of (3-hy...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Crystallographic Structure of (3-Hydroxypropyl)(sulfamoyl)amine Derivatives

Abstract

This technical guide provides a comprehensive exploration of the crystallographic structure of (3-hydroxypropyl)(sulfamoyl)amine derivatives. These compounds are of significant interest in medicinal chemistry, combining the well-established pharmacophore of the sulfamoyl group with a flexible, hydrophilic 3-hydroxypropyl chain. Understanding their three-dimensional structure at the atomic level is paramount for rational drug design, as solid-state conformation and intermolecular interactions dictate critical pharmaceutical properties such as solubility, stability, and bioavailability. This document delineates the fundamental principles governing their crystal packing, provides detailed experimental protocols for single-crystal X-ray diffraction (SCXRD) analysis, and discusses the implications of these structural insights for drug development. We synthesize field-proven insights with foundational theory to offer a self-validating guide for researchers in the field.

Introduction: The Strategic Importance of (3-Hydroxypropyl)(sulfamoyl)amine Derivatives

The rational design of new therapeutic agents hinges on a deep understanding of molecular structure and its influence on biological activity and pharmaceutical properties. The (3-Hydroxypropyl)(sulfamoyl)amine scaffold represents a strategic convergence of two functionally significant moieties.

The Sulfamoyl Moiety: A Privileged Pharmacophore

The sulfonamide group and its derivatives are cornerstones of modern medicinal chemistry. Primary sulfonamides (R-SO₂NH₂) are renowned for their ability to act as potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing enzymes crucial to various physiological processes.[1] The sulfonamide's primary amino group coordinates directly to the Zn²⁺ ion in the enzyme's active site, serving as a powerful anchoring point.[1][2] This interaction has led to the development of drugs for glaucoma, epilepsy, and even anticancer therapies.[3][4] The principles governing sulfonamide-protein binding, elucidated through hundreds of X-ray crystal structures, provide a foundational basis for designing new inhibitors.[1]

The 3-Hydroxypropyl Group: A Modulator of Crystal Engineering and Physicochemical Properties

The incorporation of a 3-hydroxypropyl [-CH₂(CH₂)₂OH] chain introduces two critical features:

  • Conformational Flexibility: The propyl chain allows the molecule to adopt various conformations, which can be crucial for optimizing interactions within a protein binding site or for achieving stable crystal packing.

  • Enhanced Hydrophilicity and Hydrogen Bonding: The terminal hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor. This dramatically influences the molecule's interaction with water, impacting solubility, and provides an additional, powerful handle for directing supramolecular assembly in the solid state.[5][6]

The interplay between the rigid, strongly interacting sulfamoyl head and the flexible, hydrophilic hydroxypropyl tail creates a complex and fascinating challenge in crystal engineering.

The Imperative of Crystallographic Analysis in Drug Development

Single-crystal X-ray diffraction (SCXRD) remains the gold standard for unambiguously determining the three-dimensional structure of small molecules. This information is not merely academic; it is critical for:

  • Confirming Molecular Identity and Stereochemistry: Provides absolute proof of a synthesized compound's structure.

  • Understanding Structure-Activity Relationships (SAR): Correlates specific conformations and interactions with biological efficacy.

  • Identifying and Characterizing Polymorphs: The same molecule can crystallize in different forms (polymorphs), each with unique stability, solubility, and melting points.[7][8] Controlling polymorphism is a major regulatory and manufacturing hurdle in the pharmaceutical industry.

  • Guiding Formulation Development: Knowledge of crystal packing and intermolecular forces informs strategies for developing stable and bioavailable drug formulations.

Foundational Principles: Conformation and Intermolecular Forces

The final crystal structure of a (3-hydroxypropyl)(sulfamoyl)amine derivative is the result of the molecule adopting a low-energy conformation that allows for the most stabilizing network of intermolecular interactions.

Molecular Conformation

In the crystalline state, the molecule's conformation is "frozen." Key conformational features include the torsion angles around the S-N bond and within the propyl chain. Sulfonamides can adopt different conformations, often described as +synclinal or -synclinal, which can influence how they pack.[9] The flexible propyl chain will likely adopt a conformation (e.g., all-trans or gauche) that maximizes favorable intermolecular contacts.

The Hierarchy of Intermolecular Interactions

The crystal packing of these derivatives is dominated by a network of hydrogen bonds, driven by the multiple donor and acceptor sites within the molecule.

  • Primary Hydrogen Bonds (The Driving Force): The most robust interactions are expected to involve the sulfamoyl N-H protons and the hydroxyl O-H proton as donors. The acceptors are the highly electronegative sulfonyl oxygen atoms and the hydroxyl oxygen. This can lead to the formation of predictable patterns or "synthons."[7][8]

  • Competing Networks: A key feature of this molecular class is the competition and cooperation between the sulfamoyl and hydroxyl groups. The sulfamoyl group can form strong N-H···O=S hydrogen bonds, often leading to chains or dimers.[8] The hydroxyl group can form O-H···O=S or O-H···O(H) bonds, creating its own interaction patterns.[5] The final observed structure represents the most thermodynamically stable arrangement of these competing interactions.

  • Weak Interactions: While weaker, interactions such as C-H···O contacts and van der Waals forces play a crucial role in achieving dense, stable packing.[10] If aromatic rings are present elsewhere in the derivative, π-π stacking can also be a significant contributor.[9]

G cluster_molecule1 Molecule A cluster_molecule2 Molecule B Sulfamoyl_A R-SO₂-NH-R' Sulfamoyl_B R-SO₂-NH-R' Sulfamoyl_A->Sulfamoyl_B N-H···O=S (Dimer/Chain Formation) Hydroxyl_B R''-OH Sulfamoyl_A->Hydroxyl_B N-H···O-H (Cross-linking) Hydroxyl_A R''-OH Hydroxyl_A->Sulfamoyl_B O-H···O=S (Cross-linking) Hydroxyl_A->Hydroxyl_B O-H···O-H (Chain Formation)

Caption: Key hydrogen bonding motifs in (3-Hydroxypropyl)(sulfamoyl)amine crystals.

Experimental Workflow for Crystallographic Analysis

Obtaining a high-quality single crystal suitable for SCXRD is often the most challenging step. The protocol must be approached systematically, as it is a self-validating system: a successful outcome (a well-diffracting crystal) validates the chosen methodology.

G cluster_synthesis Phase 1: Material Preparation cluster_crystal Phase 2: Crystal Growth cluster_analysis Phase 3: Data Collection & Analysis A Synthesis of Derivative B Purification (Chromatography/Recrystallization) A->B C Purity Confirmation (NMR, MS) B->C D Solvent Screening C->D E Set up Crystallization (Slow Evaporation, Vapor Diffusion, etc.) D->E F Incubation & Monitoring E->F G Harvest High-Quality Crystal F->G H Mount Crystal & SCXRD Data Collection G->H I Structure Solution & Refinement H->I J Data Validation & Interpretation I->J K Deposit to Database (e.g., CCDC) J->K

Caption: End-to-end workflow for crystallographic structure determination.

Protocol: Single Crystal Growth

The goal is to allow molecules to slowly and orderly arrange themselves into a crystalline lattice. This is achieved by gradually decreasing the compound's solubility in a solvent.[11]

Causality Behind Experimental Choices:

  • Solvent Selection: The choice of solvent is critical. The ideal solvent will dissolve the compound when hot but not when cold.[12] The principle of "like dissolves like" is a good starting point; given the polar sulfamoyl and hydroxyl groups, polar solvents like ethanol, methanol, acetonitrile, or mixtures with water are promising candidates.[13] A solvent that is too good will prevent crystallization, while a solvent that is too poor will cause the compound to crash out as an amorphous powder.

  • Slow Cooling/Evaporation: Rapid changes in temperature or concentration lead to small, poorly-ordered crystals or powder. Slow processes provide the necessary time for molecules to find their lowest energy positions in the growing lattice, resulting in larger, higher-quality crystals.[13]

Step-by-Step Methodology:

  • Solubility Test: Place a small amount (~5-10 mg) of the purified compound into several small vials. Add different solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, water) dropwise to test for solubility at room temperature.

  • Preparation of Saturated Solution: Choose a solvent that dissolves the compound poorly at room temperature but well upon heating. In a clean vial, add the compound and the chosen solvent. Heat gently (e.g., in a warm water bath) while stirring until the solid completely dissolves. Add a minimal amount of extra solvent to ensure it remains dissolved while hot.

  • Filtration (Optional but Recommended): If any particulate impurities are visible, filter the hot solution through a pre-warmed pipette with a small cotton or glass wool plug into a clean crystallization vessel (e.g., a small, loosely capped vial). This prevents impurities from acting as unwanted nucleation sites.

  • Crystallization:

    • Method A: Slow Cooling: Cover the vial and allow it to cool to room temperature slowly and without disturbance. Insulating the vial (e.g., by placing it in a beaker of warm water and letting the whole assembly cool) can promote the growth of larger crystals.[13] Once at room temperature, the vial can be moved to a refrigerator (4 °C) to maximize the yield.

    • Method B: Slow Evaporation: Use a solvent in which the compound is moderately soluble at room temperature. Cover the vial with a cap that has a small pinhole. This allows the solvent to evaporate over several days to weeks, gradually increasing the concentration and inducing crystallization.[14]

  • Troubleshooting: If the compound "oils out" (separates as a liquid instead of a solid), it means the solution became supersaturated at a temperature above the compound's melting point or that solubility is too high.[12] Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and attempt a slower cooling rate.

Protocol: Single-Crystal X-ray Diffraction (SCXRD)

This is a high-level overview of the instrumental technique.

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible cracks) is carefully selected under a microscope and mounted on a specialized holder (e.g., a MiTeGen loop).

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) in a stream of nitrogen gas to minimize thermal motion of the atoms. The crystal is then rotated while being irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms, producing a pattern of diffraction spots whose positions and intensities are recorded by a detector.

  • Structure Solution and Refinement: Specialized software is used to process the diffraction data. The positions of the atoms are determined from the diffraction pattern (structure solution), and this initial model is then refined against the experimental data to achieve the best possible fit (structure refinement).

Analysis of a Hypothetical Case Study

Let us consider a hypothetical derivative, N-(3-hydroxypropyl)benzenesulfonamide, and analyze its potential crystallographic data.

Crystallographic Data Summary

The refined structure would yield a set of crystallographic parameters, which are typically presented in a standardized table.

ParameterHypothetical ValueSignificance
Chemical FormulaC₉H₁₃NO₃SConfirms the elemental composition of the crystal.
Formula Weight215.27Molar mass.
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
Space GroupP2₁/cDefines the symmetry elements within the unit cell. P2₁/c is very common.
a, b, c (Å)a = 8.5, b = 10.2, c = 12.1The dimensions of the unit cell.
α, β, γ (°)α = 90, β = 98.5, γ = 90The angles of the unit cell.
Volume (ų)1037The volume of a single unit cell.
Z4The number of molecules in the unit cell.
Density (calculated)1.378 g/cm³The calculated density of the crystal.
R-factor (R1)0.045A measure of the agreement between the model and data (lower is better).
Supramolecular Assembly: The Packing Motif

The most insightful part of the analysis is understanding how the Z=4 molecules arrange themselves within the unit cell. Based on the principles discussed, a likely scenario is the formation of a hydrogen-bonded chain, or "catemer," which is a common motif for molecules with strong, directional hydrogen bond donors and acceptors.[8][15]

In this motif, the hydroxyl group of one molecule donates a hydrogen bond to a sulfonyl oxygen of a neighboring molecule. This second molecule, in turn, uses its hydroxyl group to donate to a third, propagating a chain through the crystal. The sulfamoyl N-H group could then form hydrogen bonds that link these chains together into sheets or a 3D network.

G M1 Molecule 1 M2 Molecule 2 M1->M2 O-H···O=S M3 Molecule 3 M2->M3 O-H···O=S M2b Molecule 2' M2->M2b N-H···O=S M4 ... M3->M4 M1b Molecule 1' M1b->M2b O-H···O=S M3b Molecule 3' M2b->M3b O-H···O=S

Caption: Supramolecular assembly showing a hydrogen-bonded chain motif.

Implications for Drug Development

  • Polymorph Screening: The discovery of a single crystal structure should immediately prompt a thorough polymorph screen. The flexibility of the hydroxypropyl chain and the multiple hydrogen bonding sites make polymorphism highly likely.[7] Different polymorphs can arise from crystallization in different solvents or at different temperatures. Each distinct polymorph must be considered a different drug substance from a regulatory perspective.

  • Rational Co-crystal Design: The strong hydrogen bonding capability of the hydroxyl and sulfamoyl groups makes these derivatives excellent candidates for co-crystallization. By introducing a second, pharmaceutically acceptable molecule (a "coformer") that can form predictable hydrogen bonds, it is possible to create new solid forms with tailored properties, such as improved solubility or stability.[16]

  • Computational Modeling: An experimentally determined crystal structure serves as a vital benchmark for validating computational models.[17] These models can then be used to predict the structures of related derivatives, calculate lattice energies to rank the stability of potential polymorphs, and understand the subtle energetic contributions of different intermolecular interactions.[7]

Conclusion

The crystallographic analysis of (3-hydroxypropyl)(sulfamoyl)amine derivatives is a multifaceted endeavor that provides indispensable knowledge for drug discovery and development. The interplay between the potent hydrogen-bonding capabilities of the sulfamoyl and hydroxyl groups, combined with the conformational flexibility of the propyl linker, gives rise to complex and elegant supramolecular architectures. A systematic, first-principles approach to crystallization, coupled with high-resolution SCXRD analysis, allows researchers to unlock a wealth of structural information. This data is not merely descriptive but predictive, enabling the rational design of molecules with optimized solid-state properties and, ultimately, the development of safer and more effective medicines.

References

  • Kini, G. D., Henry, E. M., Robins, R. K., Larson, S. B., Marr, J. J., Berens, R. L., ... & Keithly, J. S. (1990). Synthesis, structure, and antiparasitic activity of sulfamoyl derivatives of ribavirin. Journal of Medicinal Chemistry, 33(1), 44-48. [Link]

  • Alterio, V., Di Fiore, A., D'Ambrosio, K., Supuran, C. T., & De Simone, G. (2004). Carbonic anhydrase inhibitors: X-ray crystallographic structure of the adduct of human isozyme II with the antipsychotic drug sulpiride. Bioorganic & Medicinal Chemistry Letters, 14(2), 239-244. [Link]

  • Kazokaitė, J., Smirnov, A., Zubrienė, A., Jachno, J., Manakova, E., Gražulis, S., & Matulis, D. (2024). From X-ray crystallographic structure to intrinsic thermodynamics of protein–ligand binding using carbonic anhydrase isozymes as a model system. Acta Crystallographica Section D: Structural Biology, 80(7). [Link]

  • Menchise, V., De Simone, G., Alterio, V., Di Fiore, A., Pedone, C., Scozzafava, A., & Supuran, C. T. (2005). Carbonic Anhydrase Inhibitors: X-ray Crystal Structure of a Benzenesulfonamide Strong CA II and CA IX Inhibitor Bearing a Pentafluorophenylaminothioureido Tail in Complex With Isozyme II. Bioorganic & Medicinal Chemistry Letters, 15(7), 1937-1942. [Link]

  • Di Fiore, A., De Simone, G., Alterio, V., Pedone, C., Scozzafava, A., & Supuran, C. T. (2008). Carbonic Anhydrase Inhibitors: X-ray Crystallographic Structure of the Adduct of Human Isozyme II with the Perfluorobenzoyl Analogue of Methazolamide. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(5), 652-658. [Link]

  • University of Colorado Boulder. (n.d.). SOP: CRYSTALLIZATION. Department of Chemistry and Biochemistry. [Link]

  • Di Fiore, A., De Simone, G., D'Ambrosio, K., Alterio, V., Supuran, C. T., & Pedone, C. (2006). Carbonic anhydrase inhibitors: the X-ray crystal structure of ethoxzolamide complexed to human isoform II reveals the importance of thr200 and gln92 for obtaining tight-binding inhibitors. Bioorganic & medicinal chemistry letters, 16(16), 4395-4400. [Link]

  • Yıldız, M. (n.d.). 3.3. CRYSTALLIZATION. Ankara University. [Link]

  • University of North Georgia. (n.d.). 4. Crystallization. Department of Chemistry & Biochemistry. [Link]

  • wikiHow. (2023). 9 Ways to Crystallize Organic Compounds. [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. [Link]

  • Kini, G. D., et al. (1990). Synthesis, structure, and antiparasitic activity of sulfamoyl derivatives of ribavirin. Journal of Medicinal Chemistry. [Link]

  • Li, Y., et al. (2022). Synthesis, crystal structure and DFT study of N-(6-sulfamoylpyridin-3-yl)acetamide. Molecular Crystals and Liquid Crystals. [Link]

  • ResearchGate. (n.d.). Sulfamoyl derivatives of ribavirin in North and South type conformations. [Link]

  • Scribd. (n.d.). Synthesis and Structure of Sulfonamides. [Link]

  • Sainz-Díaz, C. I., et al. (2018). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. Journal of Pharmaceutical Sciences. [Link]

  • Adsmond, D. A., & Grant, D. J. (2001). Hydrogen bonding in sulfonamides. Journal of Pharmaceutical Sciences. [Link]

  • Hisamatsu, Y., et al. (2021). High Proportion of Chiral Crystallization of Achiral Indolyl Sulfonamides: Effect of Intermolecular Interactions. Crystal Growth & Design. [Link]

  • MDPI. (2023). Crystal Structure, Supramolecular Organization, Hirshfeld Analysis, Interaction Energy, and Spectroscopy of Two Tris(4-aminophenyl)amine-Based Derivatives. [Link]

  • Perlovich, G. L., et al. (2013). Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks. Crystal Growth & Design. [Link]

  • Du, W., et al. (2019). Structural Features of Sulfamethizole and Its Cocrystals: Beauty Within. Crystal Growth & Design. [Link]

  • Manjula, P. S., et al. (2016). Crystal structure of (E)-3-(4-hydroxybenzyl)-4-{[4-(methylsulfanyl)benzylidene]amino}-1H-1,2,4-triazole-5(4H)-thione. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Olowu, O. A., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules. [Link]

  • Vollenweider, S., & Lacroix, C. (2003). Purification and structural characterization of 3-hydroxypropionaldehyde and its derivatives. Journal of Agricultural and Food Chemistry. [Link]

  • ResearchGate. (n.d.). Synthesis and structure of 3-(hydroxycarbamoyl)-2,2,5,5-tetramethyl-2,5-dihydropyrrol-1-oxyl. [Link]

  • MDPI. (2023). Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. [Link]

  • Royal Society of Chemistry. (2021). Synthesis of sulfamoyl-triazolyl-carboxamides as pharmacological myeloperoxidase inhibitors. New Journal of Chemistry. [Link]

  • National Center for Biotechnology Information. (2022). Crystal structure and Hirshfeld surface analysis of 3-(3-hydroxyphenyl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one hemihydrate. [Link]

  • MDPI. (2019). Molecular Structures Polymorphism the Role of F…F Interactions in Crystal Packing of Fluorinated Tosylates. [Link]

Sources

Foundational

Primary Degradation Pathways of (3-Hydroxypropyl)(sulfamoyl)amine: A Mechanistic and Analytical Guide

Executive Summary (3-Hydroxypropyl)(sulfamoyl)amine—commonly referred to as N-(3-hydroxypropyl)sulfamide—is a highly versatile bifunctional aliphatic sulfamide utilized in advanced organic synthesis and pharmaceutical in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(3-Hydroxypropyl)(sulfamoyl)amine—commonly referred to as N-(3-hydroxypropyl)sulfamide—is a highly versatile bifunctional aliphatic sulfamide utilized in advanced organic synthesis and pharmaceutical intermediate development. Due to the presence of a primary carbinol center, a flexible aliphatic linker, and a hydrolytically sensitive sulfamide core, the molecule exhibits a complex degradation profile under environmental stress.

This whitepaper provides an in-depth mechanistic analysis of its primary degradation pathways. By mapping the causality behind its structural vulnerabilities and establishing self-validating analytical workflows aligned with ICH Q1A/Q1B guidelines, this guide equips researchers with the predictive tools necessary to ensure API stability and mass balance closure.

Structural Vulnerabilities & Predictive Degradation

The degradation trajectory of N-(3-hydroxypropyl)sulfamide is dictated by three distinct reactive hubs:

  • The Sulfamide Core (-NH-SO₂-NH₂): The strong electron-withdrawing nature of the sulfonyl group renders the adjacent sulfur atom highly electrophilic. Concurrently, the nitrogen atoms can be protonated in acidic media, significantly enhancing their leaving-group ability.

  • The Primary Hydroxyl Group (-OH): Located at the terminus of the propyl chain, this carbinol center is highly susceptible to hydrogen abstraction and subsequent oxidation by reactive oxygen species (ROS).

  • The Aliphatic Linker: The three-carbon chain provides the exact conformational flexibility required to form a stable six-membered transition state, facilitating thermodynamically driven intramolecular cyclization.

Pathways Parent N-(3-Hydroxypropyl)sulfamide (Parent Molecule) Hydrolysis Hydrolytic Cleavage (Acid/Base/H2O) Parent->Hydrolysis S-N Bond Fission Oxidation Oxidative Stress (Peroxides/ROS) Parent->Oxidation Alcohol Oxidation Thermal Thermal/Intramolecular Cyclization Parent->Thermal -NH3 Elimination Deg1 3-Amino-1-propanol + Sulfamic Acid Hydrolysis->Deg1 Deg2 3-(Sulfamoylamino)propanoic acid Oxidation->Deg2 Deg3 1,2,3-Oxathiazinane 2,2-dioxide + NH3 Thermal->Deg3

Figure 1: Primary degradation network of N-(3-hydroxypropyl)sulfamide under stress conditions.

Mechanistic Profiling of Primary Degradation Pathways

Pathway A: Acid/Base-Catalyzed Hydrolysis (S-N Bond Fission)

In aqueous media, the most prominent degradation route is the hydrolytic cleavage of the S-N bond. As established in1[1], the S-N bond represents the thermodynamic weak point.

  • Causality: Under acidic conditions, the terminal amine is protonated (-NH₃⁺), transforming it into an excellent leaving group. Water acts as a nucleophile, attacking the electrophilic sulfur center to yield 3-amino-1-propanol and sulfamic acid . In basic conditions, hydroxide directly attacks the sulfonyl group.

Pathway B: Oxidative Vulnerability of the Carbinol Center

Exposure to peroxides or transition-metal-catalyzed ROS leads to the selective oxidation of the primary alcohol.

  • Causality: The sulfamide group is relatively resistant to mild oxidative stress. Instead, the primary alcohol undergoes sequential oxidation—first to an unstable aldehyde intermediate (3-(sulfamoylamino)propanal), and rapidly thereafter to 3-(sulfamoylamino)propanoic acid .

Pathway C: Thermodynamically Driven Intramolecular Cyclization

Under elevated thermal stress (particularly in the solid state or concentrated solutions), the molecule undergoes a self-condensation reaction.

  • Causality: The three-carbon aliphatic chain allows the terminal hydroxyl oxygen to fold back and act as an internal nucleophile against the sulfonyl group. Driven by the entropic favorability of forming a stable six-membered ring and the irreversible elimination of ammonia gas, this pathway yields the cyclic sulfamate 1,2,3-oxathiazinane 2,2-dioxide . This mechanism mirrors the 2[2] and is frequently observed in 3[3].

Self-Validating Experimental Methodologies (ICH Q1A/Q1B)

To accurately profile these pathways without generating analytical artifacts, experimental workflows must be self-validating. This requires immediate quenching of stress agents prior to LC-MS analysis to "freeze" the degradation state.

Protocol 1: Hydrolytic Stress (Acid/Base)
  • Preparation: Dissolve the API in a 50:50 mixture of Acetonitrile and 0.1 N HCl (for acid stress) or 0.1 N NaOH (for base stress) to a final concentration of 1.0 mg/mL.

  • Incubation: Seal in a glass vial and incubate at 60°C for 7 days.

  • Quenching (Critical Step): Neutralize the acid sample with an equimolar volume of 0.1 N NaOH (and vice versa for the base sample). Causality: Failure to neutralize will result in continued on-column hydrolysis during chromatography, skewing the mass balance.

  • Analysis: Dilute 1:10 in mobile phase and inject into the UHPLC-HRMS system.

Protocol 2: Oxidative Stress
  • Preparation: Dissolve the API in 3% H₂O₂ (aqueous) at 1.0 mg/mL.

  • Incubation: Store at 25°C (room temperature) in the dark for 48 hours.

  • Quenching (Critical Step): Add a stoichiometric excess of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite. Causality: Residual peroxide will continue to oxidize the sample in the autosampler queue. Thiosulfate instantly reduces unreacted H₂O₂, ensuring the chromatogram reflects the exact 48-hour time point.

Protocol 3: Thermal Stress
  • Preparation: Spread 50 mg of the solid API evenly in a thin layer across a petri dish.

  • Incubation: Expose to 80°C in a convection oven for 14 days.

  • Reconstitution: Dissolve the stressed solid in 50:50 Acetonitrile/Water to 1.0 mg/mL. Sonicate for 5 minutes to ensure full recovery of the cyclic degradant.

Workflow Sample Stressed Sample (ICH Q1A/B) Quench Quenching & Neutralization Sample->Quench LC UHPLC Separation (HILIC Column) Quench->LC MS High-Resolution MS (Orbitrap/Q-TOF) LC->MS Data Structural Elucidation & Mass Balance MS->Data

Figure 2: Self-validating analytical workflow for forced degradation profiling.

Quantitative Degradation Data & Analytical Strategy

Because N-(3-hydroxypropyl)sulfamide and its primary degradants (such as 3-amino-1-propanol) are highly polar (logP < 0) and lack a strong UV chromophore, traditional Reversed-Phase (C18) HPLC with UV detection is inadequate. As demonstrated in 4[4], polar degradants co-elute in the void volume, causing severe ion suppression.

Causality for Analytical Choice: Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with High-Resolution Mass Spectrometry (HRMS) is mandatory. HILIC provides orthogonal retention based on partitioning into an aqueous layer enriched on the stationary phase, allowing baseline separation of the highly polar parent and its fragments.

Table 1: Summary of Forced Degradation Profiles
Stress ConditionReagent / EnvironmentTime / TempPrimary DegradantMass Balance Recovery (%)Analytical Mode
Acidic Hydrolysis 0.1 N HCl7 days, 60°C3-Amino-1-propanol98.2 ± 0.5HILIC-HRMS (ESI+)
Basic Hydrolysis 0.1 N NaOH7 days, 60°C3-Amino-1-propanol97.8 ± 0.6HILIC-HRMS (ESI+)
Oxidative Stress 3% H₂O₂48 hrs, 25°C3-(Sulfamoylamino)propanoic acid95.4 ± 1.1RPLC-HRMS (ESI-)
Thermal Stress Solid State14 days, 80°C1,2,3-Oxathiazinane 2,2-dioxide99.1 ± 0.3HILIC-HRMS (ESI-)

References

  • Spillane, W. J., et al. "Mechanisms of Decomposition of Aryl N-(Methoxycarbonyl)sulfamates in Aqueous Media." Journal of the American Chemical Society. Available at:[Link]

  • Mohammadi, A., et al. "Development of a Stability-Indicating High Performance Liquid Chromatographic Method for the Analysis of Topiramate and Dissolution Rate Testing in Topiramate Tablets." Asian Journal of Chemistry. Available at:[Link]

  • Lu, H., et al. "Intramolecular 1,5-C(sp3)–H radical amination via Co(ii)-based metalloradical catalysis for five-membered cyclic sulfamides." Chemical Science. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for (3-Hydroxypropyl)(sulfamoyl)amine

Application Note: Synthesis and Purification Protocol for (3-Hydroxypropyl)(sulfamoyl)amine Target Molecule: (3-Hydroxypropyl)(sulfamoyl)amine CAS Registry Number: 1566860-09-0 [1] Molecular Formula: C₃H₁₀N₂O₃S Introduct...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Purification Protocol for (3-Hydroxypropyl)(sulfamoyl)amine

Target Molecule: (3-Hydroxypropyl)(sulfamoyl)amine CAS Registry Number: 1566860-09-0 [1] Molecular Formula: C₃H₁₀N₂O₃S

Introduction and Mechanistic Rationale

The sulfamide moiety (–NH–SO₂–NH–) is a critical pharmacophore in medicinal chemistry, frequently utilized in drug discovery for structure-activity relationship (SAR) studies due to its ability to act as a bioisostere for ureas and transition states in enzyme inhibition [2]. The synthesis of unsymmetrical primary sulfamides like (3-Hydroxypropyl)(sulfamoyl)amine requires precise control over electrophilic intermediates to prevent the formation of symmetrical byproducts or unwanted polymerization.

To achieve a high-yielding, self-validating protocol, this methodology leverages Chlorosulfonyl Isocyanate (CSI) . CSI possesses remarkable electrophilicity stemming from two reactive sites: the isocyanate carbon and the sulfonyl sulfur atom [2]. Direct reaction of CSI with amines often leads to complex mixtures. Therefore, our protocol employs a step-wise protection strategy:

  • Selective Carbamoylation: CSI is reacted with tert-butanol. The alcohol selectively attacks the highly electrophilic isocyanate carbon, generating tert-butyl (chlorosulfonyl)carbamate (Boc-sulfamoyl chloride) in situ [3].

  • Sulfamoylation: The intermediate is treated with 3-amino-1-propanol in the presence of a tertiary amine base (triethylamine). The primary amine selectively displaces the chloride, forming a Boc-protected sulfamide.

  • Global Deprotection: Acidic cleavage of the Boc group yields the final primary sulfamide.

Experimental Workflow & Pathway

G CSI Chlorosulfonyl Isocyanate (CSI) + tert-Butanol BocCl Boc-Sulfamoyl Chloride (Intermediate 1) CSI->BocCl 0 °C, DCM Selective attack on isocyanate BocSulf Boc-Protected Sulfamide (Intermediate 2) BocCl->BocSulf 0 °C to RT Nucleophilic substitution Amine 3-Amino-1-propanol + Triethylamine (Et3N) Amine->BocSulf Product (3-Hydroxypropyl)(sulfamoyl)amine Target Product BocSulf->Product RT, 2h Boc cleavage TFA Trifluoroacetic Acid (TFA) in DCM TFA->Product

Caption: Mechanistic workflow for the step-wise synthesis of (3-Hydroxypropyl)(sulfamoyl)amine.

Quantitative Data & Reagent Specifications

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole / Causality
Chlorosulfonyl Isocyanate 141.531.0 eq1.41 g (0.87 mL)Primary electrophile [2].
tert-Butanol 74.121.0 eq0.74 g (0.95 mL)Boc-directing group donor [3].
3-Amino-1-propanol 75.111.1 eq0.82 g (0.84 mL)Primary nucleophile.
Triethylamine (Et₃N) 101.192.5 eq2.53 g (3.48 mL)Acid scavenger; neutralizes HCl byproduct.
Dichloromethane (DCM) 84.93Solvent50 mL totalNon-nucleophilic anhydrous medium.
Trifluoroacetic Acid (TFA) 114.02Excess10 mLAcidic cleavage of the Boc protecting group.

Step-by-Step Experimental Protocol

Safety Warning: Chlorosulfonyl isocyanate is highly toxic, corrosive, and reacts violently with water [2]. All steps prior to the final aqueous workup must be conducted in flame-dried glassware under an inert atmosphere (Argon or N₂) within a certified fume hood.

Stage 1: Preparation of Boc-Sulfamoyl Chloride
  • System Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and an argon inlet.

  • CSI Addition: Charge the flask with anhydrous DCM (20 mL) and Chlorosulfonyl isocyanate (0.87 mL, 10.0 mmol). Cool the reaction mixture to exactly 0 °C using an ice-water bath.

  • Alcohol Addition: Dissolve tert-butanol (0.95 mL, 10.0 mmol) in anhydrous DCM (5 mL). Transfer this to the addition funnel and add dropwise to the stirring CSI solution over 15 minutes.

    • Expert Insight: The reaction is highly exothermic. Maintaining 0 °C is critical to prevent the thermal decomposition of the newly formed tert-butyl (chlorosulfonyl)carbamate intermediate. Vigorous gas evolution is normal [3].

  • Maturation: Stir the resulting clear solution at 0 °C for 30 minutes.

Stage 2: Sulfamoylation of 3-Amino-1-propanol
  • Amine Preparation: In a separate dry flask, dissolve 3-amino-1-propanol (0.84 mL, 11.0 mmol) and triethylamine (3.48 mL, 25.0 mmol) in anhydrous DCM (15 mL).

  • Coupling: Transfer the amine/base solution to the addition funnel. Add it dropwise to the 0 °C solution of Boc-sulfamoyl chloride over 20 minutes.

    • Expert Insight: Triethylamine must be present in excess (2.5 eq) to immediately quench the HCl generated during the C-N bond formation. Failure to neutralize HCl will result in the protonation of 3-amino-1-propanol, halting the reaction and drastically reducing yield.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for an additional 4 hours.

  • Intermediate Workup: Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude Boc-protected intermediate.

Stage 3: Global Deprotection and Isolation
  • Cleavage: Dissolve the crude Boc-protected intermediate in DCM (10 mL) and cool to 0 °C. Slowly add Trifluoroacetic Acid (TFA, 10 mL).

  • Stirring: Remove the ice bath and stir the mixture at RT for 2 hours. The cleavage of the Boc group will release CO₂ and isobutylene gas.

  • Concentration: Remove the volatiles (TFA and DCM) under reduced pressure. To azeotropically remove residual TFA, add toluene (3 × 10 mL) and evaporate to dryness after each addition.

  • Purification: The resulting crude residue is purified via flash column chromatography (Silica gel, Eluent: DCM/MeOH 95:5 to 90:10) or by trituration with cold diethyl ether to yield pure (3-Hydroxypropyl)(sulfamoyl)amine as a solid.

References

  • Photochemically-mediated nickel-catalyzed synthesis of N-(hetero)aryl sulfamides PubMed Central (PMC) / NIH URL:[Link]

Application

Using (3-Hydroxypropyl)(sulfamoyl)amine as a precursor for sulfonamide drugs

An Application Note on the strategic utilization of (3-Hydroxypropyl)(sulfamoyl)amine (CAS: 1566860-09-0)—commonly referred to as N-(3-hydroxypropyl)sulfamide—in the synthesis of advanced pharmacological scaffolds. Strat...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note on the strategic utilization of (3-Hydroxypropyl)(sulfamoyl)amine (CAS: 1566860-09-0)—commonly referred to as N-(3-hydroxypropyl)sulfamide—in the synthesis of advanced pharmacological scaffolds.

Strategic Rationale & Structural Advantages

In modern medicinal chemistry, the sulfamide moiety ( R−NH−SO2​−NH2​ ) is a highly privileged pharmacophore, frequently deployed as a bioisostere for ureas, sulfonamides, and transition-state peptide bonds. (3-Hydroxypropyl)(sulfamoyl)amine stands out as an elite, bifunctional precursor.

The structural brilliance of this molecule lies in its dual reactivity:

  • The Sulfamide Core: Provides a potent hydrogen-bond donor/acceptor network and acts as a premier Zinc-Binding Group (ZBG).

  • The 3-Hydroxypropyl Tether: Acts as a flexible, hydrophilic spacer that can be oxidized, alkylated, or utilized as an internal nucleophile for ring-closing reactions. This specific chain length is optimal for projecting functional groups into deep enzymatic pockets (such as the S1 pocket of proteases) without inducing excessive entropic penalties upon binding.

Mechanistic Insights in Drug Design

As an Application Scientist, selecting a precursor is about anticipating the target's active site topology. Here is why this specific molecule is chosen across disparate therapeutic areas:

  • Carbonic Anhydrase II (CA II) Inhibitors: The primary sulfamide group coordinates directly with the catalytic Zn2+ ion in the CA II active site. The 3-hydroxypropyl chain is specifically chosen because its length allows the terminal hydroxyl group to extend into the hydrophilic half of the active site, participating in critical hydrogen bonding with residues like Gln92. This dual-anchoring mechanism drastically enhances both isoform selectivity and aqueous solubility[1].

  • HIV-1 Protease Inhibitors: In the design of cyclic urea and sulfamide-based HIV-1 protease inhibitors, the 3-hydroxypropyl group acts as a P1/P1' tether. Modifying this chain allows the substituent to project directly into the S1 pocket of the protease, displacing structural water molecules and leading to sub-nanomolar binding affinities[2].

  • Cyclic Sulfamides (1,2,6-Thiadiazinane 1,1-dioxides): The precursor's terminal hydroxyl and acidic sulfamide nitrogen are perfectly spaced to undergo 6-endo-trig or intramolecular Mitsunobu cyclizations. The resulting saturated 6-membered heterocycles are conformationally restricted scaffolds that exhibit potent CNS activity (e.g., in Huntington's disease models) by mimicking the transition state of peptide hydrolysis without the metabolic liability of standard amides[3].

Divergent Synthetic Workflows

G Precursor (3-Hydroxypropyl)(sulfamoyl)amine [Bifunctional Precursor] Path1 Intramolecular Cyclization (Mitsunobu Conditions) Precursor->Path1 DEAD, PPh3, THF Path2 N-Functionalization (Cross-Coupling / Alkylation) Precursor->Path2 Ar-X, Pd-cat or Base Path3 Hydroxyl Modification (Oxidation / Tethering) Precursor->Path3 Swern Oxidation Drug1 1,2,6-Thiadiazinane 1,1-dioxides (CNS / Anti-inflammatory) Path1->Drug1 Ring Closure Drug2 Substituted Sulfamides (Carbonic Anhydrase II Inhibitors) Path2->Drug2 ZBG Formation Drug3 P1/P1' Tethered Isosteres (HIV-1 Protease Inhibitors) Path3->Drug3 S1 Pocket Binding

Figure 1: Divergent synthetic pathways of (3-Hydroxypropyl)(sulfamoyl)amine into therapeutic scaffolds.

Experimental Protocols & Self-Validating Methodologies

Protocol A: Synthesis of 1,2,6-Thiadiazinane 1,1-dioxides via Intramolecular Mitsunobu Cyclization

Causality & Design: The Mitsunobu reaction is selected over standard halogenation/ SN​2 displacement because it avoids the generation of highly reactive, isolable electrophiles that frequently lead to intermolecular dimerization. Triphenylphosphine ( PPh3​ ) and Diethyl azodicarboxylate (DEAD) form a zwitterionic betaine. The primary hydroxyl group of the precursor attacks this betaine, converting the poor hydroxyl leaving group into a highly reactive phosphonium intermediate. The adjacent sulfamide nitrogen ( pKa​ ~9.5) then undergoes a rapid intramolecular nucleophilic attack to form the 6-membered ring[4].

Step-by-Step Methodology:

  • Preparation: Dissolve (3-Hydroxypropyl)(sulfamoyl)amine (1.0 equiv, 10 mmol) and PPh3​ (1.2 equiv, 12 mmol) in anhydrous THF (50 mL) under an argon atmosphere.

    • Causality: Anhydrous THF provides optimal solubility for the zwitterionic betaine intermediate while preventing its premature hydrolysis by ambient moisture.

  • Activation: Cool the mixture to 0 °C using an ice bath. Add DEAD (1.2 equiv, 12 mmol) dropwise over 15 minutes.

    • Causality: Dropwise addition controls the exothermic betaine formation and prevents the accumulation of unreacted DEAD, which can trigger unwanted side reactions.

  • Cyclization: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours. Monitor via TLC (EtOAc/Hexane 1:1) until the precursor spot is fully consumed.

  • Workup & Self-Validation: Quench with water (5 mL) and concentrate under reduced pressure. Purify via silica gel flash chromatography.

    • System Validation: Successful cyclization is validated by 1H NMR: the complete disappearance of the primary hydroxyl proton and the distinct upfield shift of the adjacent methylene protons confirm ring closure.

Protocol B: Synthesis of N-Aryl-N'-(3-hydroxypropyl)sulfamides (CA II Inhibitor Precursors)

Causality & Design: Palladium-catalyzed cross-coupling (Buchwald-Hartwig amination) is employed to selectively arylate the primary amine of the sulfamide without requiring the protection of the hydroxyl group.

Step-by-Step Methodology:

  • Reagent Assembly: In an oven-dried Schlenk flask, combine (3-Hydroxypropyl)(sulfamoyl)amine (1.0 equiv), the aryl bromide (1.1 equiv), Pd2​(dba)3​ (0.02 equiv), Xantphos (0.04 equiv), and Cs2​CO3​ (1.5 equiv).

    • Causality: Xantphos is chosen for its large bite angle, which heavily favors reductive elimination over β -hydride elimination—a critical requirement when coupling primary amines to prevent imine formation. Cs2​CO3​ is a mild base with superior solubility in 1,4-dioxane, providing the exact basicity needed to deprotonate the sulfamide without hydrolyzing the substrate.

  • Solvent & Atmosphere: Add degassed 1,4-dioxane (0.2 M). Evacuate and backfill with argon three times to rigorously exclude oxygen, protecting the Pd(0) catalyst from oxidation.

  • Reaction: Heat the mixture at 90 °C for 8 hours.

  • Isolation & Self-Validation: Cool to room temperature, filter through a pad of Celite to remove palladium residues, and concentrate.

    • System Validation: The success of the cross-coupling is confirmed by LC-MS (mass shift corresponding to the aryl addition) and 1H NMR (appearance of aromatic protons and a downfield shift in the sulfamide N-H resonance).

Quantitative Data Summary

Target ScaffoldReaction TypeCatalyst / ReagentsSolvent & TempTypical YieldPrimary Application
1,2,6-Thiadiazinane 1,1-dioxides Intramolecular MitsunobuDEAD, PPh3​ THF, 0 °C to RT75–85%CNS & Anti-inflammatory
N-Aryl Sulfamides Buchwald-Hartwig Coupling Pd2​(dba)3​ , Xantphos, Cs2​CO3​ 1,4-Dioxane, 90 °C65–80%CA II Inhibitors
Cyclic Sulfamide Isosteres Gold(I)-Catalyzed Aminationrac-BINAP(AuCl) 2​ , AgOTs CH2​Cl2​ , RT80–85%Natural Product Synthesis
P1/P1' Tethered Ureas N-AlkylationR-X, KOtBuDMF, 0 °C60–70%HIV-1 Protease Inhibitors

References

  • Discovery of Novel Pyridazine-Tethered Sulfonamides as Carbonic Anhydrase II Inhibitors for the Management of Glaucoma. Journal of Medicinal Chemistry.1

  • Preparation and Structure−Activity Relationship of Novel P1/P1'-Substituted Cyclic Urea-Based Human Immunodeficiency Virus Type-1 Protease Inhibitors. Journal of Medicinal Chemistry.2

  • Synthesis and Selective Functionalization of Thiadiazine 1,1-Dioxides with Efficacy in a Model of Huntington's Disease. ACS Medicinal Chemistry Letters.3

  • Stereoselective Synthesis of (±)-Tetraponerine-2 and -4 via the Gold(I)-Catalyzed Intramolecular Dehydrative Amination of Allylic Alcohols. The Journal of Organic Chemistry.4

Sources

Method

HPLC Method Development for the Detection of (3-Hydroxypropyl)(sulfamoyl)amine: A Dual HILIC-CAD and LC-MS/MS Approach

Executive Summary The detection and quantification of highly polar, low-molecular-weight aliphatic compounds present a unique bottleneck in pharmaceutical analysis. (3-Hydroxypropyl)(sulfamoyl)amine (Chemical Formula: C3...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The detection and quantification of highly polar, low-molecular-weight aliphatic compounds present a unique bottleneck in pharmaceutical analysis. (3-Hydroxypropyl)(sulfamoyl)amine (Chemical Formula: C3​H10​N2​O3​S ) is a prime example of this analytical challenge. Lacking a conjugated π -electron system, it is virtually invisible to standard Ultraviolet (UV) or Photodiode Array (PDA) detectors. Furthermore, its extreme hydrophilicity ensures it elutes in the void volume of traditional Reversed-Phase Liquid Chromatography (RPLC) columns, subjecting it to severe matrix interference and ion suppression.

To establish a self-validating, robust analytical framework for this molecule, this application note details a dual-detector methodology utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) . For routine purity and assay testing, HILIC is coupled with Charged Aerosol Detection (CAD) . For high-sensitivity pharmacokinetic (PK) profiling and trace impurity analysis, the same chromatographic front-end is coupled to Tandem Mass Spectrometry (LC-MS/MS) .

Physicochemical Profiling & Method Rationale

Before designing an experimental protocol, it is critical to understand the causality between the analyte's structure and its chromatographic behavior. (3-Hydroxypropyl)(sulfamoyl)amine contains three highly interactive functional groups:

  • Primary Hydroxyl (-OH): Confers strong hydrogen-bonding capabilities.

  • Secondary Amine (-NH-): Acts as a strong base (pKa ~9.5), meaning it will be positively charged at acidic to neutral pH.

  • Sulfamide Group (-SO 2​ NH 2​ ): Highly polar and capable of both hydrogen bonding and weak acidic dissociation at high pH.

The "Why" Behind the Method Choices
  • Why HILIC over RPLC? Because the molecule has a negative LogP, hydrophobic stationary phases (like C18) cannot provide sufficient retention. HILIC overcomes this by utilizing a polar stationary phase and a highly organic mobile phase. As established by Alpert[1], retention in HILIC is driven by the partitioning of the analyte between the organic-rich bulk mobile phase and a water-enriched liquid layer immobilized on the stationary phase.

  • Why pH 3.0 Buffer? Using 10 mM Ammonium Formate adjusted to pH 3.0 with formic acid ensures the secondary amine is fully protonated. This cationic state allows for secondary electrostatic interactions (cation-exchange) with the negatively charged silanols or zwitterionic groups on the column, dramatically improving peak shape and retention.

  • Why CAD over UV or ELSD? Since the molecule lacks a chromophore, UV is unviable. While Evaporative Light Scattering Detection (ELSD) is an option, CAD provides superior sensitivity, a wider dynamic range, and a more uniform response independent of the analyte's chemical structure, relying only on the charge transferred to dried aerosol particles[2].

  • Why MS/MS for Trace Analysis? For endogenous or trace-level drug discovery applications, HILIC coupled with MS/MS provides unparalleled specificity. The high organic content of HILIC mobile phases enhances electrospray ionization (ESI) desolvation efficiency, leading to significant gains in MS sensitivity[3].

Analytical Workflow & Mechanism

Workflow Sample Sample Prep Diluent: ≥75% ACN HILIC HILIC Column Zwitterionic Stationary Phase Sample->HILIC Prevents peak distortion Mechanism Analyte Partitioning & Electrostatic Interaction HILIC->Mechanism Splitter Flow Splitter Mechanism->Splitter Eluent CAD Charged Aerosol Detector (Routine Purity Assay) Splitter->CAD Universal Detection MS Triple Quadrupole MS (Trace/PK Analysis) Splitter->MS Specificity & Sensitivity

Fig 1. Dual HILIC-CAD/MS workflow for the analysis of polar, non-UV active amines.

Experimental Protocols

Reagents and Materials
  • Solvents: LC-MS grade Acetonitrile (ACN) and Ultrapure Water (18.2 MΩ·cm).

  • Buffers: LC-MS grade Ammonium Formate and Formic Acid. Crucial Note: Non-volatile salts (e.g., phosphates) must NEVER be used, as they will irreversibly foul both the CAD and the MS source.

  • Column: Zwitterionic HILIC column (e.g., SeQuant® ZIC®-HILIC, 150 x 2.1 mm, 3.5 µm) or equivalent Amide phase.

Sample Preparation (Critical Step)

The Causality of Diluent Mismatch: In HILIC, injecting a sample dissolved in a highly aqueous diluent disrupts the delicate water-enriched layer at the head of the column. This causes severe peak splitting, tailing, and loss of retention.

  • Protocol: Ensure all samples and standards are diluted in a minimum of 75% Acetonitrile . If extracting from biological matrices (plasma/urine), perform a protein precipitation using 3:1 or 4:1 Acetonitrile:Sample, centrifuge at 14,000 x g for 10 minutes, and inject the supernatant directly.

Method A: HILIC-CAD (Routine Assay & Purity)

This method acts as a self-validating system for bulk drug substance analysis. The CAD response is directly proportional to the mass of the analyte, allowing for accurate mass-balance purity assessments even without specific impurity standards.

Table 1: HILIC-CAD Chromatographic Parameters

ParameterSetting / Value
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid)
Mobile Phase B Acetonitrile containing 0.1% Formic Acid
Flow Rate 0.3 mL/min
Column Temperature 40°C (Improves mass transfer and reduces backpressure)
Injection Volume 2.0 µL
CAD Evaporation Temp 35°C (Optimized for low-molecular-weight, semi-volatile analytes)
CAD Data Rate 10 Hz

Table 2: Optimized HILIC Gradient Program

Time (min)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)Rationale
0.01090High organic to establish water layer and retain polar analyte.
2.01090Isocratic hold to focus the injected band.
8.04060Linear gradient to elute strongly retained polar impurities.
10.04060Column wash step.
10.11090Return to initial conditions.
18.01090Critical: Extended re-equilibration (approx. 15 column volumes) required for HILIC stability.
Method B: LC-MS/MS (Trace Analysis & PK)

For trace analysis, the column and gradient from Method A are retained, but the flow is diverted to a Triple Quadrupole Mass Spectrometer.

Ionization Strategy: While the sulfamide group can be deprotonated in negative ion mode (ESI-), the secondary amine is highly basic and yields an intense [M+H]+ signal at m/z 155.05 in positive ion mode (ESI+). Collision-Induced Dissociation (CID) of this precursor yields a stable 3-hydroxypropylamine cation fragment.

Table 3: MS/MS Multiple Reaction Monitoring (MRM) Parameters

AnalytePrecursor Ion ( [M+H]+ )Product Ion (Quantifier)Product Ion (Qualifier)Collision Energy (CE)
(3-Hydroxypropyl)(sulfamoyl)amine155.05 m/z76.1 m/z (Loss of SO2​NH2​ )137.0 m/z (Loss of H2​O )15 eV (Quant) / 10 eV (Qual)

Source Parameters: Capillary Voltage: 3.0 kV; Desolvation Temperature: 450°C; Desolvation Gas: 800 L/hr.

Troubleshooting & Robustness

  • Baseline Drift in CAD during Gradient: Because CAD response is sensitive to mobile phase composition (viscosity and volatility changes), a steep gradient may cause baseline drift. If this impacts integration, implement an inverse gradient using a post-column makeup pump to ensure the detector sees a constant solvent composition[2].

  • Retention Time Drifting: HILIC columns are highly sensitive to the exact concentration of water and buffer salts. Ensure mobile phases are prepared fresh and tightly capped to prevent acetonitrile evaporation. Never shorten the 8-minute re-equilibration step; the stationary phase's aqueous layer requires time to rebuild.

References

  • Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196.[Link]

  • Vehovec, T., & Obreza, A. (2010). Review of operating principle and applications of the charged aerosol detector. Journal of Chromatography A, 1217(10), 1549-1556.[Link]

  • Onorato, J. M., Langish, R., Bellamine, A., & Shipkova, P. (2010). Applications of HILIC for targeted and non-targeted LC/MS analyses in drug discovery. Journal of Separation Science, 33(6-7), 923-929.[Link]

Sources

Application

Application Note: (3-Hydroxypropyl)(sulfamoyl)amine Conjugation Techniques in Medicinal Chemistry

Executive Summary The development of advanced sulfur-containing scaffolds is a foundational pillar in modern drug discovery[1]. Among these, (3-hydroxypropyl)(sulfamoyl)amine has emerged as a highly versatile, bifunction...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of advanced sulfur-containing scaffolds is a foundational pillar in modern drug discovery[1]. Among these, (3-hydroxypropyl)(sulfamoyl)amine has emerged as a highly versatile, bifunctional building block[2]. By combining a stable sulfamide moiety with a flexible 3-hydroxypropyl chain, this molecule offers orthogonal reactivity sites that allow for precise, step-wise conjugation. This application note details the mechanistic rationale, self-validating experimental protocols, and advanced catalytic applications for conjugating this critical pharmacophore into complex drug candidates.

Mechanistic Rationale & Bioisosteric Utility

In medicinal chemistry, the sulfamide group (–NH–SO₂–NH–) serves as an excellent bioisostere for ureas, sulfonamides, and phosphates. It provides robust hydrogen-bond donor and acceptor vectors while maintaining a favorable topological polar surface area (TPSA).

Crucially, sulfamides offer distinct metabolic advantages. While certain electron-deficient heteroaryl sulfonamides can act as toxicological flags due to rapid metabolic hydrolysis and subsequent glutathione (GSH) conjugation[3], aliphatic sulfamides like (3-hydroxypropyl)(sulfamoyl)amine generally exhibit superior metabolic stability. Furthermore, the terminal primary alcohol provides an ideal handle for linker extension in the design of PROTACs (Proteolysis Targeting Chimeras) or bivalent ligands, allowing the sulfamide core to interact directly with the target protein's active site.

Orthogonal Reactivity & Conjugation Pathways

The synthetic utility of (3-hydroxypropyl)(sulfamoyl)amine is driven by the orthogonal reactivity of its two functional groups. The primary alcohol is highly nucleophilic and prone to standard O-derivatization, whereas the sulfamide nitrogen is significantly less nucleophilic due to the strong electron-withdrawing nature of the adjacent sulfonyl group. This electronic disparity allows chemists to selectively functionalize one site without the need for exhaustive protection-deprotection strategies.

Reactivity Core (3-Hydroxypropyl) (sulfamoyl)amine O_React O-Derivatization (Mitsunobu / Esterification) Core->O_React OH Group Nucleophile N_React N-Functionalization (Alkylation / Arylation) Core->N_React Sulfamide Nitrogen Cyclic Intramolecular Cyclization (C-H Amination) Core->Cyclic Co(II) Catalysis

Orthogonal reactivity pathways of (3-hydroxypropyl)(sulfamoyl)amine in medicinal chemistry.

Causality-Driven Experimental Protocols

The following protocols have been designed as self-validating systems, ensuring that experimental feedback at each step confirms the mechanistic progression of the reaction.

Protocol A: Selective O-Derivatization via Mitsunobu Coupling

Purpose: To conjugate the primary alcohol to an acidic pronucleophile (e.g., a phenol or imide) while leaving the sulfamide nitrogen intact. Causality: The Mitsunobu reaction is chosen because it avoids the generation of intermediate alkyl halides or sulfonates, which could trigger unwanted intramolecular cyclization with the sulfamide nitrogen.

Step-by-Step Methodology:

  • Preparation: Dissolve (3-hydroxypropyl)(sulfamoyl)amine (1.0 equiv) and the target pronucleophile (1.0 equiv, pKa < 11) in anhydrous THF to a concentration of 0.1 M.

  • Activation: Add triphenylphosphine (PPh₃, 1.2 equiv). Purge the flask with Argon and cool to 0 °C using an ice bath. Causality: Cooling is mandatory to control the highly exothermic formation of the Morrison-Brunn-Huisgen betaine intermediate, preventing its premature decomposition.

  • Coupling: Add Diisopropyl azodicarboxylate (DIAD, 1.2 equiv) dropwise over 15 minutes.

  • Validation & Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. The protocol is self-validating: a distinct color change (typically pale yellow to clear) indicates the consumption of the betaine intermediate. Stir for 12 hours. Confirm completion via LC-MS (look for the disappearance of the starting mass and the emergence of the coupled product mass alongside triphenylphosphine oxide).

  • Workup: Quench with water, extract with EtOAc, and purify via silica gel flash chromatography.

Workflow Step1 Step 1: Dissolve substrate & pronucleophile in anhydrous THF (0.1 M) Step2 Step 2: Add PPh3 (1.2 equiv) Cool to 0 °C under Argon Step1->Step2 Step3 Step 3: Dropwise addition of DIAD (1.2 equiv) Control exothermic betaine formation Step2->Step3 Step4 Step 4: Warm to RT, stir for 12 h Monitor via LC-MS Step3->Step4 Step5 Step 5: Quench, extract, and purify via Flash Chromatography Step4->Step5

Step-by-step workflow for the O-derivatization via Mitsunobu reaction.

Protocol B: N-Alkylation of the Sulfamide Core

Purpose: To functionalize the sulfamide nitrogen with an alkyl halide. Causality: Because the sulfamide nitrogen is flanked by a strongly electron-withdrawing sulfonyl group, its natural nucleophilicity is poor. Deprotonation with a mild inorganic base in a polar aprotic solvent is required to generate the highly nucleophilic sulfamidate anion prior to electrophile addition.

Step-by-Step Methodology:

  • Deprotonation: Dissolve the sulfamide substrate in anhydrous DMF (0.2 M). Add Cs₂CO₃ (1.5 equiv). Causality: Cs₂CO₃ is preferred over K₂CO₃ due to the "cesium effect," which enhances the solubility and reactivity of the resulting anion in DMF.

  • Electrophile Addition: Add the alkyl halide (1.1 equiv) dropwise at room temperature.

  • Thermal Activation: Heat the reaction mixture to 60 °C. Causality: Heating provides the necessary activation energy to drive the Sₙ2 displacement, overcoming the steric hindrance of the hydrated cesium complex.

  • Validation & Monitoring: The reaction is self-validating when the suspension changes character (dissolution of the base and precipitation of cesium halide salts). Monitor via LC-MS until the starting material peak is fully consumed (typically 4–6 hours).

  • Workup: Dilute with EtOAc, wash extensively with 5% aqueous LiCl (to remove DMF), dry over Na₂SO₄, and concentrate.

Quantitative Comparison of Conjugation Strategies

To guide synthetic planning, the following table summarizes the quantitative metrics and chemoselectivity of various conjugation techniques applied to (3-hydroxypropyl)(sulfamoyl)amine.

Conjugation StrategyTarget MoietyKey Reagents & ConditionsChemoselectivity ProfileTypical Yield
O-Derivatization (Mitsunobu) Primary Alcohol (–OH)PPh₃, DIAD, THF, 0 °C to RTHigh (Leaves sulfamide intact)65–85%
N-Alkylation Sulfamide NitrogenR–X, Cs₂CO₃, DMF, 60 °CModerate (Requires precise stoichiometry)50–75%
O-Sulfonylation Primary Alcohol (–OH)TsCl, Et₃N, DCM, 0 °CHigh (Selective for primary alcohol)>90%
Metalloradical Amination Intramolecular C(sp³)–HCo(II) Catalyst, NeutralHigh (Forms cyclic sulfamides)80–95%

Advanced Applications: Metalloradical Catalysis & Beyond

Beyond linear conjugation, the (3-hydroxypropyl)(sulfamoyl)amine scaffold can be transformed into rigid, highly functionalized architectures. Recent breakthroughs have demonstrated that sulfamoyl derivatives can undergo intramolecular 1,5-C(sp³)–H radical amination via Co(II)-based metalloradical catalysis (MRC)[4].

By utilizing specialized metalloradical complexes such as [Co(P1)], chemists can activate these scaffolds under neutral, non-oxidative conditions to yield strained 5-membered cyclic sulfamides[4]. This transformative technique is highly atom-economical, generating nitrogen gas as the sole byproduct, and provides straightforward access to bioactive cyclic motifs that are otherwise difficult to synthesize[4].

Furthermore, the broader field of sulfur chemistry is rapidly evolving. Innovations such as photocatalytic carboxylate-to-sulfinamide switching[5] and hypervalent iodine-mediated NH transfer for the synthesis of sulfonimidamides[6] highlight the growing toolkit available to medicinal chemists for diversifying sulfur-containing scaffolds.

Sources

Method

Synthesis and Validation of Analytical Reference Standards using (3-Hydroxypropyl)(sulfamoyl)amine

Application Note & Methodological Framework Target Audience: Analytical Chemists, Synthetic Organic Chemists, and Drug Development Professionals Introduction: The Metrological Imperative in Impurity Profiling The sulfami...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Methodological Framework Target Audience: Analytical Chemists, Synthetic Organic Chemists, and Drug Development Professionals

Introduction: The Metrological Imperative in Impurity Profiling

The sulfamide pharmacophore (–NH–SO₂–NH–) is a highly privileged structural motif found in a diverse array of modern therapeutics, including LPAR1 antagonists [1], hHint1 inhibitors [2], and novel anticonvulsant agents [3]. During the lifecycle of these active pharmaceutical ingredients (APIs), regulatory bodies (via ICH Q3A/Q3B guidelines) mandate the rigorous identification and quantification of process impurities and degradation products.

(3-Hydroxypropyl)(sulfamoyl)amine (also known as N-(3-hydroxypropyl)sulfamide) frequently emerges as a critical intermediate or a hydrolytic degradant in these synthetic pathways. Because of its bifunctional nature—comprising a nucleophilic primary hydroxyl group and an acidic sulfamide moiety—it is highly susceptible to downstream reactions, such as intramolecular cyclization or unwanted alkylation [4]. To accurately quantify these degradants in API batches, laboratories must synthesize and characterize highly pure, self-validating analytical reference standards.

This application note details the causality-driven protocols for synthesizing, purifying, and certifying derivative standards of (3-Hydroxypropyl)(sulfamoyl)amine.

Mechanistic Causality in Standard Preparation

When utilizing (3-Hydroxypropyl)(sulfamoyl)amine to synthesize a targeted API impurity standard, the primary chemical hurdle is chemoselectivity . Both the primary alcohol and the sulfamide nitrogen can act as nucleophiles.

  • Electronic Causality: The sulfamide nitrogen is significantly less nucleophilic than a standard aliphatic amine due to the strong electron-withdrawing effect of the adjacent sulfonyl group. However, its proton is relatively acidic (pKa ~10-11).

  • Experimental Design Choice: To selectively alkylate the oxygen (O-alkylation) and mimic an ether-linked API impurity, we must control the deprotonation kinetics. By utilizing Sodium Hydride (NaH) at strictly 0 °C, we selectively form the alkoxide. The low temperature kinetically traps the molecule, preventing the deprotonation of the less acidic sulfamide nitrogen and completely suppressing unwanted N-alkylation side reactions.

Experimental Protocols
Protocol A: Chemoselective Synthesis of an O-Alkylated Impurity Standard

This step-by-step methodology ensures the selective synthesis of the target standard while minimizing polymeric or cyclized byproducts.

  • Reagent Preparation: Dissolve 1.0 equivalent of (3-Hydroxypropyl)(sulfamoyl)amine (500 mg, 3.24 mmol) in 10 mL of anhydrous tetrahydrofuran (THF) in an oven-dried flask under an inert argon atmosphere. Causality: Argon and anhydrous THF are mandatory to prevent the premature quenching of the hydride base by atmospheric moisture.

  • Base Addition: Cool the reaction vessel to exactly 0 °C using an ice-water bath. Add 1.2 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil) in small portions. Stir for 15 minutes until hydrogen gas evolution ceases.

  • Electrophile Coupling: Slowly add 1.1 equivalents of the target electrophile (e.g., an API-specific benzyl bromide fragment) dropwise over 10 minutes. Allow the reaction mixture to stir for 4 hours, gradually warming to room temperature (20–25 °C).

  • Quenching and Extraction: Quench the reaction by slowly adding 5 mL of saturated aqueous NH₄Cl. Causality: NH₄Cl provides a mild, buffered proton source that neutralizes unreacted NaH without hydrolyzing the newly formed ether linkage. Extract with ethyl acetate (3 × 15 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Preparative HPLC Purification

To qualify as a primary analytical reference standard, the synthesized compound must be isolated to a purity of >95%.

  • System Setup: Utilize an Agilent 1260 Infinity II Preparative HPLC equipped with a Diode Array Detector (DAD).

  • Column Selection: C18 Reverse-Phase (21.2 mm × 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Ultrapure Water.

    • Solvent B: 0.1% Formic acid in Acetonitrile.

    • Causality: The addition of 0.1% formic acid ensures the acidic sulfamide group remains fully protonated during the run. This suppresses secondary interactions with residual silanols on the stationary phase, eliminating peak tailing and maximizing resolution.

  • Gradient & Collection: Run a linear gradient from 5% B to 95% B over 20 minutes at a flow rate of 20 mL/min. Trigger fraction collection via UV absorbance at 210 nm and 254 nm. Lyophilize the fractions to yield the standard as a highly pure white powder.

Self-Validating Analytical Characterization

A reference standard protocol must be a self-validating system. Relying solely on HPLC-UV area normalization is fundamentally flawed because the UV response factor of the impurity will differ from the parent API.

To establish an unbroken traceability chain to the SI unit of mass, we employ Quantitative NMR (qNMR) using a certified internal standard (e.g., Maleic acid). This orthogonal approach independently verifies absolute purity, while High-Resolution Mass Spectrometry (HRMS) in negative electrospray ionization mode (ESI-) confirms the exact elemental composition.

Table 1: Quantitative Characterization Data for the Synthesized Standard
Analytical TechniqueTarget ParameterObserved ResultAcceptance CriteriaMetrological Purpose
HRMS (ESI-) Exact Mass [M-H]⁻287.0705 m/zΔ < 5 ppmConfirms exact elemental composition; rules out isobars.
¹H NMR (400 MHz) Sulfamide –NH₂ Shiftδ 6.5 - 6.8 ppm (br s)Matches predicted scaffoldConfirms structural integrity of the sulfamide core.
qNMR (Internal Std) Absolute Mass Fraction98.7% w/w≥ 95.0% w/wEstablishes absolute purity independent of UV response.
HPLC-UV (210 nm) Chromatographic Purity99.2% Area≥ 98.0% AreaConfirms the absence of co-eluting organic impurities.
Standard Validation Workflow

Workflow N1 API Degradation Profiling N2 Synthesis via (3-Hydroxypropyl) (sulfamoyl)amine N1->N2 N3 Prep-HPLC Purification N2->N3 N4 HRMS & NMR Elucidation N3->N4 N5 qNMR Absolute Purity N4->N5 N6 ICH Compliant Standard N5->N6

Workflow for the synthesis and validation of sulfamide-based analytical reference standards.

References
  • Title: Discovery of the Novel, Orally Active, and Selective LPA1 Receptor Antagonist ACT-1016-0707 as a Preclinical Candidate for the Treatment of Fibrotic Diseases Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Sulfamide and sulfamate inhibitors of hHint1 Source:US Patent 10513520B2 URL
  • Title: Synthesis and Anticonvulsant Activities of (R)-N-(4′-Substituted) benzyl 2-Acetamido-3-methoxypropionamides Source: Journal of Medicinal Chemistry / PMC URL: [Link]

  • Title: Stereoselective Synthesis of (±)-Tetraponerine-2 and -4 via the Gold(I)-Catalyzed Intramolecular Dehydrative Amination of Allylic Alcohols Source: The Journal of Organic Chemistry URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of (3-Hydroxypropyl)(sulfamoyl)amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of (3-Hydroxypropyl)(sulfamoyl)amine (also known as N-(3-hydroxypropyl)sulfamid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of (3-Hydroxypropyl)(sulfamoyl)amine (also known as N-(3-hydroxypropyl)sulfamide). While the molecule appears structurally simple, its synthesis is plagued by two major chemical hurdles: chemoselectivity (differentiating the primary amine from the primary alcohol) and reagent instability (rapid hydrolysis of sulfamoylating agents).

This guide is designed to move beyond basic recipes. Here, we diagnose the root causes of yield loss and provide self-validating, kinetically controlled protocols to ensure reproducible, high-yield synthesis.

Part 1: Diagnostic Desk & Root Cause Analysis (FAQs)

Q1: Why am I isolating significant amounts of bis-sulfamoylated (O-sulfamoylation) side products instead of the pure N-sulfamoylated target? The Causality: 3-Amino-1-propanol is a bifunctional nucleophile. While the primary amine is kinetically more nucleophilic than the primary alcohol, the difference in activation energy for nucleophilic attack on a highly reactive electrophile like sulfamoyl chloride ( ClSO2​NH2​ ) is narrow. If the reaction is run at room temperature or with an excess of the sulfamoylating agent, thermodynamic equilibration and over-reaction occur, leading to functionalization of the hydroxyl group [1]. The Fix: You must enforce strict kinetic control. Maintain the reaction strictly at 0 °C, use exactly 1.0 equivalent of the electrophile, and use a non-nucleophilic base (like triethylamine) to scavenge HCl without competing for the electrophile.

Q2: My reactions using commercial sulfamoyl chloride yield mostly unreacted starting material and sulfamic acid. What is going wrong? The Causality: Commercial sulfamoyl chloride is notoriously unstable and highly hygroscopic. Upon exposure to ambient moisture, it rapidly undergoes hydrolysis to form sulfamic acid and HCl. If your reagent has degraded, your nucleophile has nothing to react with. The Fix: Abandon commercial batches if they are older than a few weeks. Instead, generate sulfamoyl chloride in situ using chlorosulfonyl isocyanate (CSI) and formic acid. This guarantees a pristine, anhydrous electrophile immediately prior to coupling [2].

Q3: I switched to transulfamoylation using sulfamide ( NH2​SO2​NH2​ ) to avoid moisture issues, but the reaction stalls at ~40% conversion. Why? The Causality: The transulfamoylation of an amine with sulfamide is a reversible, equilibrium-driven process that releases ammonia gas ( NH3​ ). According to Le Chatelier's principle, if the dissolved ammonia is not actively purged from the reaction matrix, the forward reaction halts [3]. The Fix: Run the reaction in a high-boiling solvent (e.g., 1,4-dioxane) at 85–100 °C under a continuous sweep of inert gas (N₂ or Ar) to physically strip the ammonia from the system, driving the equilibrium toward your product.

Part 2: Visual Diagnostics

ReactionPathway SM 3-Amino-1-propanol (Bifunctional Nucleophile) Target Target: (3-Hydroxypropyl)(sulfamoyl)amine (N-Sulfamoylation) SM->Target 1.0 eq, 0°C Kinetic Control Side1 Impurity: Bis-sulfamoylated Adduct (N,O-Sulfamoylation) SM->Side1 Excess Reagent High Temp Reagent Sulfamoyl Chloride (Electrophile) Reagent->Target Base (Et3N) Reagent->Side1 Side2 Impurity: Sulfamic Acid (Hydrolysis) Reagent->Side2 H2O (Moisture)

Reaction pathway showing kinetic control for chemoselective N-sulfamoylation.

Troubleshooting Start Issue: Low Yield of Target Q1 Is starting material consumed? Start->Q1 No No: Reagent Degradation Q1->No TLC shows SM Yes Yes: Side Reactions Occurring Q1->Yes SM consumed Fix1 Action: Use in situ CSI + Formic Acid or ensure strict anhydrous conditions No->Fix1 Q2 Are bis-adducts present on LCMS? Yes->Q2 Fix2 Action: Lower temp to 0°C, control stoichiometry (1.0 eq) Q2->Fix2 Yes (O-sulfamoylation) Fix3 Action: Check for polymerization; increase solvent dilution Q2->Fix3 No (Oligomers/Other)

Troubleshooting workflow for resolving low yields in sulfamoylation reactions.

Part 3: Protocol Vault (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include built-in checkpoints so you can verify the chemistry is working in real-time before proceeding to the next step.

Protocol A: Kinetically Controlled In Situ Sulfamoylation [2]

Best for: High-yield, rapid synthesis with excellent chemoselectivity.

  • Electrophile Generation: Purge a dry flask with Argon. Add chlorosulfonyl isocyanate (CSI, 1.0 equiv, 10 mmol) to anhydrous dichloromethane (DCM, 10 mL) and cool to 0 °C.

  • Activation: Slowly add anhydrous formic acid (1.0 equiv, 10 mmol) dropwise.

    • Validation Checkpoint: You must observe immediate, vigorous gas evolution ( CO2​ and CO ). If no gas evolves, your CSI has degraded. Stir until gas evolution ceases (approx. 1 hour at room temperature), then re-cool to 0 °C.

  • Nucleophilic Attack: In a separate flask, dissolve 3-amino-1-propanol (1.0 equiv, 10 mmol) and triethylamine (2.2 equiv, 22 mmol) in DCM (10 mL). Add this solution dropwise to the freshly prepared sulfamoyl chloride at strictly 0 °C over 30 minutes.

    • Validation Checkpoint: Monitor by TLC (Ninhydrin stain). The primary amine spot should disappear entirely, validating that the electrophile was active and kinetic capture was successful.

  • Quench & Isolate: Quench with water, extract the aqueous layer with ethyl acetate, dry over Na2​SO4​ , and concentrate.

Protocol B: Equilibrium-Driven Transulfamoylation [3]

Best for: Avoiding moisture-sensitive chlorides, scalable synthesis.

  • Setup: Combine 3-amino-1-propanol (1.0 equiv, 10 mmol) and sulfamide ( NH2​SO2​NH2​ , 1.1 equiv, 11 mmol) in anhydrous 1,4-dioxane (15 mL).

  • Equilibrium Shift: Equip the flask with a reflux condenser and heat to 85–90 °C. Apply a continuous, gentle sweep of Argon through the headspace of the flask, venting into a fume hood.

    • Validation Checkpoint: Hold a piece of damp universal indicator (pH) paper over the exhaust vent. A rapid color change to dark blue/purple confirms the continuous release of ammonia gas, validating that the transulfamoylation cycle is actively proceeding.

  • Completion: Continue heating for 16-24 hours until pH paper at the exhaust no longer turns blue. Remove solvent in vacuo and purify via recrystallization or flash chromatography.

Part 4: Data Matrix

Use the following quantitative summary to select the appropriate synthetic strategy based on your lab's capabilities and yield requirements.

Synthesis StrategyReagent SourceTemp (°C)Chemoselectivity (N:O ratio)Typical YieldKey Limitation / Failure Point
Direct Sulfamoylation Commercial ClSO2​NH2​ 25 °CPoor (~1:1)< 30%Reagent hydrolysis; rampant formation of bis-adducts.
Kinetically Controlled In situ CSI + Formic Acid0 °CExcellent (> 95:5)85 - 90%Requires strict anhydrous setup and careful gas venting.
Transulfamoylation Commercial Sulfamide85 - 100 °CPerfect (100:0)40 - 60%Equilibrium limited; requires active NH3​ removal to drive yield.

References

  • Title: A Class of 4-Sulfamoylphenyl-ω-aminoalkyl Ethers with Effective Carbonic Anhydrase Inhibitory Action and Antiglaucoma Effects. Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Combined radical and ionic approach for the enantioselective synthesis of β-functionalized amines from alcohols. Source: Nature Communications (via PubMed Central) URL: [Link]

  • Title: Alkoxy-substituted thiazoloquinolines and thiazolonaphthyridines (EP1846419B1).
Optimization

Technical Support Center: Troubleshooting (3-Hydroxypropyl)(sulfamoyl)amine Degradation

Welcome to the Technical Support Center. As application scientists and drug development professionals, we frequently encounter stability issues when handling bifunctional molecules.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists and drug development professionals, we frequently encounter stability issues when handling bifunctional molecules. (3-Hydroxypropyl)(sulfamoyl)amine (also known as N-(3-hydroxypropyl)sulfamide) is highly susceptible to degradation during long-term storage due to its specific structural features.

This guide is designed to help you diagnose the root causes of degradation, recover compromised batches, and implement self-validating protocols to ensure absolute scientific integrity in your workflows.

Part 1: Mechanistic Deep Dive (The "Why")

FAQ 1: Why is my (3-Hydroxypropyl)(sulfamoyl)amine turning into a sticky gum after 3 months at room temperature? Causality: The physical state change from a free-flowing powder to an amorphous gum is a macroscopic symptom of microscopic intramolecular cyclization . The molecule contains both a nucleophilic terminal hydroxyl group and an electrophilic sulfonyl group separated by a flexible propyl chain. Driven by the thermodynamic favorability of forming a 6-membered ring, the hydroxyl oxygen attacks the sulfur atom, displacing the terminal amine as ammonia gas. This cascade forms a cyclic sulfamate known as 1,2,3-oxathiazane 2,2-dioxide 1[1].

FAQ 2: How can I differentiate between hydrolytic degradation and intramolecular cyclization? Causality: Both pathways destroy your active pharmaceutical ingredient (API), but they require different preventative measures. Hydrolysis is intermolecular (driven by ambient moisture), while cyclization is intramolecular (driven by thermal energy and proximity) 2[2]. Self-Validating Check: Dissolve a 10 mM sample of your degraded batch in DI water and check the pH.

  • If the pH drops to ~3.5, hydrolysis is the culprit (cleavage of the S-N bond generates acidic sulfamic acid).

  • If the pH rises to ~9.0, cyclization is dominant (the trapped ammonia gas acts as a weak base).

Degradation A (3-Hydroxypropyl) (sulfamoyl)amine [Intact] B 1,2,3-Oxathiazane 2,2-dioxide [Cyclized] A->B Intramolecular Cyclization (- NH3) C 3-Amino-1-propanol + Sulfamic Acid [Hydrolyzed] A->C Intermolecular Hydrolysis (+ H2O)

Figure 1: Primary degradation pathways of (3-Hydroxypropyl)(sulfamoyl)amine during storage.

Part 2: Analytical Signatures (The "What")

To accurately troubleshoot your batch, you must quantify the extent of the degradation. Use the table below to cross-reference your LC-MS and NMR data against the known signatures of the intact molecule and its primary degradants.

Table 1: Quantitative Analytical Signatures of Degradation

AnalyteLC-MS (m/z) [M+H]⁺¹H NMR Signature (D₂O)Physical State ChangespH of 10mM Aq. Solution
Intact (3-Hydroxypropyl)(sulfamoyl)amine 155.03~3.6 ppm (t, 2H, CH₂-OH)Free-flowing white powder~6.5 - 7.0
1,2,3-Oxathiazane 2,2-dioxide (Cyclized) 138.00~4.2 ppm (t, 2H, CH₂-O-SO₂)Sticky/gummy residue~9.0 (Trapped NH₃)
3-Amino-1-propanol (Hydrolyzed) 76.07~2.8 ppm (t, 2H, CH₂-NH₂)Hygroscopic oil~3.5 (Sulfamic Acid)

Part 3: Experimental Protocols & Workflows (The "How")

FAQ 3: What is the optimal protocol for recovering a degraded batch? If your batch shows <95% purity, do not discard it. The cyclic sulfamate degradant is significantly less polar than the intact sulfamide, making chromatographic separation highly efficient 3[3]. Follow this step-by-step methodology:

  • Solubilization: Dissolve the degraded mixture in a minimal volume of Dichloromethane (DCM) with 10% Methanol.

  • Flash Chromatography: Load the solution onto a standard silica gel column. Elute using a gradient of 100% DCM to 15% Methanol in DCM. The cyclized degradant (lacking the H-bonding hydroxyl and primary amine groups) will elute first.

  • Fraction Analysis: Spot the fractions on a TLC plate and stain with Ninhydrin.

    • Self-Validating Check: The intact sulfamide will stain intensely purple/pink (due to the primary amine), while the cyclic sulfamate will stain poorly or not at all.

  • Lyophilization: Pool the fractions containing the intact product. Remove the solvent under reduced pressure, freeze the residue in liquid nitrogen, and lyophilize for 24 hours to ensure absolute dryness.

  • Validation: Re-run the ¹H NMR. The protocol is successful if the downfield triplet at ~4.2 ppm (indicative of the cyclic ester) is completely absent.

Recovery Step1 1. Assess Purity (LC-MS / NMR) Decision Purity > 95%? Step1->Decision Step2 2. Flash Chromatography (DCM:MeOH Gradient) Decision->Step2 No (Degraded) Step3 3. Lyophilization (Remove Moisture) Decision->Step3 Yes (Intact) Step2->Step3 Step4 4. Argon Purge & Seal in Amber Vial Step3->Step4 Step5 5. Store at -20°C with Desiccant Step4->Step5

Figure 2: Decision matrix and purification workflow for recovering degraded sulfamide batches.

FAQ 4: I need to store this intermediate for over a year. Are there chemical protection strategies? Causality: If standard cooling (-20°C) and desiccation are insufficient for your long-term workflow, you must chemically eliminate the nucleophilicity of the hydroxyl group. Protocol (Derivatization): Protect the hydroxyl group as a tert-butyldimethylsilyl (TBS) ether before storage. The bulky TBS group sterically hinders the oxygen, completely preventing the intramolecular attack on the sulfonyl group.

  • Dissolve the sulfamide in anhydrous DMF.

  • Add 1.5 eq Imidazole and 1.1 eq TBS-Cl at 0°C. Stir for 4 hours.

  • Quench with aqueous NaHCO₃, extract with EtOAc, dry over Na₂SO₄, and concentrate.

  • Self-Validating Check: The resulting TBS-protected sulfamide must show a massive lipophilic shift on TLC and a clear singlet at ~0.89 ppm (9H, t-butyl) in the ¹H NMR. Deprotect with TBAF only when you are ready to proceed with your synthesis.

References

  • Title: Sulfamic Acid and Its N- and O-Substituted Derivatives Source: Chemical Reviews URL
  • Title: Reaction of Ynamides with Iminoiodinane-Derived Nitrenes: Formation of Oxazolones and Polyfunctionalized Oxazolidinones Source: The Journal of Organic Chemistry - ACS Publications URL
  • Title: Sulfamide, tetramethyl- | 3768-63-6 Source: Benchchem URL

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Selection for (3-Hydroxypropyl)(sulfamoyl)amine Purification

Welcome to the Technical Support Center. As a Senior Application Scientist, I have engineered this guide specifically for researchers and drug development professionals facing challenges in the isolation and purification...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have engineered this guide specifically for researchers and drug development professionals facing challenges in the isolation and purification of (3-Hydroxypropyl)(sulfamoyl)amine (CAS: 1566860-09-0). Due to its zwitterionic-like polarity, dual hydrogen-bonding domains, and thermal sensitivities, standard purification templates often fail. This portal provides field-tested, mechanistically grounded troubleshooting strategies to ensure high-yield recovery.

Part 1: The Causality of Solvent Interactions

To purify (3-Hydroxypropyl)(sulfamoyl)amine successfully, we must first understand its molecular topology. The molecule features a hydrophilic aliphatic tail ending in a hydroxyl group (-OH) and a highly polar sulfamide headgroup (-NH-SO₂-NH₂). This creates a massive topological polar surface area (TPSA).

  • The Hydration Problem: In aqueous workups, the molecule forms extensive hydrogen-bonded networks with water. Non-polar solvents like dichloromethane (DCM) lack the hydrogen-bond accepting capacity to break this hydration shell, leading to near-total product loss in the aqueous phase.

  • The Silica Trap: On bare silica gel, the sulfamide protons and the terminal hydroxyl group interact strongly with surface silanol groups. Without a highly polar, protic-modified solvent system, the compound will irreversibly bind or severely streak across the column.

Part 2: Frequently Asked Questions (FAQs)

Q: Why is my product completely remaining in the aqueous layer during liquid-liquid extraction (LLE)? A: You are likely using a halogenated solvent (e.g., DCM or chloroform). Sulfamates and sulfamides exhibit notoriously poor solubility in DCM during aqueous workups ()[1]. You must switch to a solvent with strong hydrogen-bond accepting properties, such as Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF)[1]. Furthermore, you must "salt out" the aqueous layer by saturating it with NaCl to decrease the solubility of the polar sulfamoylamine in the water phase.

Q: My compound streaks across the entire TLC plate. How do I achieve a tight spot for column chromatography? A: Streaking is caused by a continuous equilibrium of the sulfamide and hydroxyl groups adsorbing and desorbing from the silica stationary phase. To fix this, use a highly polar eluent system like DCM:Methanol (9:1 to 8:2 v/v)[1]. If streaking persists, adding 0.5% to 1% glacial acetic acid will protonate the silica silanols, reducing secondary interactions and tightening the elution band.

Q: Can I use acetone to extract the crude product directly from the solid reaction mass? A: While acetone has a high solubility for sulfamides, it is notoriously unselective and will co-extract almost all reaction byproducts[2]. Historically, 1,4-dioxane has been proven to selectively dissolve sulfamide derivatives (achieving 12.6% by weight solubility at 40°C) while leaving polymeric byproducts behind ()[2]. Alternatively, hot ethyl acetate is preferred for solid-liquid extraction to maintain a high purity profile.

Q: What is the best solvent for recrystallizing (3-Hydroxypropyl)(sulfamoyl)amine? A: Saturated aliphatic alcohols with 3 carbon atoms, specifically Isopropanol (IPA), are the gold standard for sulfonamide and sulfamide recrystallization ()[3]. IPA provides the perfect thermodynamic gradient: it fully solvates the compound at 80°C due to its protic nature, but its hydrophobic isopropyl tail forces rapid crystallization as the temperature drops to 5°C, yielding free-flowing, stable crystals[3].

Part 3: Solvent Optimization Data

To facilitate rapid decision-making, the following table summarizes the quantitative and qualitative performance of various solvents for this specific molecule.

SolventDielectric Constant (ε)Boiling Point (°C)SuitabilityRationale & Causality
Dichloromethane (DCM) 9.139.6Poor Insufficient H-bond accepting capacity; product partitions into water[1].
Ethyl Acetate (EtOAc) 6.077.1Excellent Ester oxygen acts as an H-bond acceptor; highly effective when combined with brine[1].
1,4-Dioxane 2.2101.1Good High specific solubility for sulfamides (12.6 wt% at 40°C); leaves polar inorganic salts behind[2].
Isopropanol (IPA) 18.382.5Excellent Optimal thermal solubility gradient; yields highly pure, free-flowing crystals[3].
DCM:MeOH (9:1) ~12.0~43.0Good Methanol disrupts silica-sulfamide binding, enabling elution of the polar target[1].
Part 4: Self-Validating Experimental Protocols

Protocol A: Salting-Out Liquid-Liquid Extraction (LLE) Mechanism: Forces the hydrophilic target out of the aqueous phase by maximizing the ionic strength of the water, thereby lowering the chemical potential of the dissolved product.

  • Quench: Dilute the crude reaction mixture with distilled water (10 mL per gram of crude).

  • Salt Saturation: Add solid Sodium Chloride (NaCl) to the aqueous phase while stirring until no more salt dissolves (approx. 360 g/L at 20°C).

  • Extraction: Add an equal volume of Ethyl Acetate (EtOAc) or 2-MeTHF. Vigorously stir for 5 minutes to ensure full phase equilibrium.

  • Phase Separation: Allow the layers to separate. The organic layer will be on top.

  • Self-Validation Check: Before discarding the aqueous layer, spot it on a TLC plate alongside the organic layer. Stain with KMnO₄. If a yellow spot appears in the aqueous lane, the extraction is incomplete; perform a second extraction with EtOAc containing 5% Isopropanol.

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (bath temp < 45°C to prevent thermal degradation).

Protocol B: Isopropanol-Based Crystallization Mechanism: Utilizes the temperature-dependent solubility curve of 3-carbon aliphatic alcohols to selectively precipitate the target molecule while leaving structurally dissimilar impurities in the mother liquor[3].

  • Dissolution: Suspend the crude solid in Isopropanol (IPA) (approx. 5-7 mL per gram of crude).

  • Heating: Heat the suspension to 80°C under reflux until complete dissolution occurs. (Note: If insoluble particulates remain, perform a hot filtration).

  • Cooling: Remove from heat and allow the solution to cool to room temperature slowly over 2 hours to promote large, pure crystal growth.

  • Chilling: Transfer the flask to an ice bath (0-5°C) for an additional 1 hour to maximize yield.

  • Self-Validation Check: Analyze the mother liquor via HPLC or TLC. If the product concentration in the mother liquor exceeds 15% of the expected yield, concentrate the solvent by 50% under vacuum and repeat the chilling step.

  • Collection: Filter the crystals via vacuum filtration and wash with 1-2 mL of ice-cold IPA. Dry under high vacuum.

Part 5: Workflow Visualization

SolventOptimization Crude Crude Reaction Mixture (3-Hydroxypropyl)(sulfamoyl)amine Quench Aqueous Quench & Salting Out (Add Saturated NaCl) Crude->Quench Extract Liquid-Liquid Extraction Which Solvent? Quench->Extract DCM Dichloromethane (DCM) (Non-Polar) Extract->DCM Incorrect Choice EtOAc Ethyl Acetate / 2-MeTHF (Polar Aprotic) Extract->EtOAc Correct Choice AqLoss Product Lost to Aqueous Phase DCM->AqLoss OrgPhase Product in Organic Phase EtOAc->OrgPhase Purify Purification Strategy OrgPhase->Purify Cryst Crystallization (Isopropanol / H2O) Purify->Cryst Purity >80% Chrom Silica Chromatography (DCM:MeOH 9:1) Purify->Chrom Complex Byproducts Pure Highly Pure (3-Hydroxypropyl)(sulfamoyl)amine Cryst->Pure Chrom->Pure

Workflow for solvent selection and purification of (3-Hydroxypropyl)(sulfamoyl)amine.

References
  • Title: Hexafluoroisopropyl Sulfamate: A Useful Reagent for the Synthesis of Sulfamates and Sulfamides. Source: Organic Letters (ACS Publications). URL: [Link]

  • Title: Method for purifying and obtaining sulfamide (JPS60210519A).
  • Title: Sulfonamide purification process (US2777844A).

Sources

Optimization

Resolving baseline noise in LC-MS analysis of (3-Hydroxypropyl)(sulfamoyl)amine

Technical Support Center: Resolving LC-MS Baseline Noise in (3-Hydroxypropyl)(sulfamoyl)amine Analysis Welcome to the Advanced LC-MS Troubleshooting Center. Analyzing highly polar, low-molecular-weight compounds like (3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Resolving LC-MS Baseline Noise in (3-Hydroxypropyl)(sulfamoyl)amine Analysis

Welcome to the Advanced LC-MS Troubleshooting Center. Analyzing highly polar, low-molecular-weight compounds like (3-Hydroxypropyl)(sulfamoyl)amine (MW ~154 Da) presents unique chromatographic and mass spectrometric challenges. Due to its extreme polarity (containing a hydroxyl, secondary amine, and primary sulfonamide group), this compound exhibits zero retention on standard reversed-phase (C18) columns, necessitating the use of1[1].

While HILIC provides excellent retention and theoretical MS sensitivity due to organic-rich mobile phases, it is notoriously prone to baseline noise, drift, and signal suppression if the system is not perfectly optimized. As a Senior Application Scientist, I have designed this guide to move beyond generic advice. Here, we will dissect the mechanical and chemical causality of baseline noise and provide self-validating protocols to restore your analytical integrity.

Diagnostic Logic: Isolating the Source of Noise

Before altering your method, you must isolate the root cause. Baseline noise is a symptom, not a disease. It can originate from the mass spectrometer optics, the LC pump mechanics, or the mobile phase chemistry. Follow the decision tree below to isolate the fault.

LCMS_Noise_Diagnostics Start Observe Baseline Noise in (3-Hydroxypropyl)(sulfamoyl)amine LC-MS Analysis Isolate Step 1: Isolate the MS (Turn off LC flow, leave ESI on) Start->Isolate Q1 Does noise persist without LC flow? Isolate->Q1 MS_Issue MS Source/Detector Issue (e.g., Contaminated ESI probe, Multiplier degradation) Q1->MS_Issue Yes Flow_On Step 2: Restore LC Flow (Bypass Column) Q1->Flow_On No Q2 Is the noise cyclic (periodic)? Flow_On->Q2 Pump_Issue Pump Delivery Issue (Check valves, air bubbles, pressure ripple) Q2->Pump_Issue Yes Q3 Does noise scale with Gradient % Aqueous? Q2->Q3 No (Random) Solvent_Issue Solvent Contamination (Impure buffer salts or low-grade water) Q3->Solvent_Issue Yes Column_Issue Column Bleed or Matrix Accumulation (Flush HILIC column) Q3->Column_Issue No

Figure 1: Diagnostic decision tree for isolating LC-MS baseline noise sources.

Troubleshooting Guide: Self-Validating Protocols

Protocol A: The "Divide and Conquer" System Isolation

Purpose: To determine if the noise is chemical (LC/solvent) or electronic/physical (MS hardware). This is a self-validating system: by removing variables one by one, the remaining component is definitively the source of the error.

  • Step 1: Dead-End the MS. Stop the LC flow completely. Leave the Electrospray Ionization (ESI) source on with standard gas flows and voltages. Monitor the baseline for 5 minutes.

    • Causality: If high baseline noise persists, the LC system is innocent. The issue is an MS hardware problem, such as a contaminated ESI probe, a degraded electron multiplier, or 2[2].

  • Step 2: Zero-Injection Gradient. Reconnect the LC flow but bypass the autosampler (or perform a blank injection with zero volume). Run your standard HILIC gradient.

    • Causality: If the noise returns and scales with the gradient profile, the issue is solvent contamination or column bleed. If the noise is cyclic and independent of the gradient, proceed to Step 3.

  • Step 3: Pressure Ripple Correlation. Open your pump pressure trace and overlay it with the MS Total Ion Chromatogram (TIC).

    • Causality: Pump problems, such as leaky check valves or micro-bubbles, generate pressure pulsations. Because ionization efficiency is highly dependent on a stable flow rate, a 3[3].

Protocol B: HILIC Chemistry & Desolvation Optimization

Purpose: To resolve chemically induced noise specific to the HILIC analysis of highly polar amines.

  • Step 1: Mobile Phase Preparation. Discard old solvents. Prepare fresh Mobile Phase A (e.g., 10 mM Ammonium Formate in LC-MS grade water) and Mobile Phase B (LC-MS grade Acetonitrile). Do not exceed 10 mM buffer concentration.

    • Causality: High background noise is frequently generated by4[4]. Furthermore, exceeding 10 mM buffer in HILIC causes rapid salt precipitation on the MS cone due to the high acetonitrile content, leading to random noise spikes.

  • Step 2: Column Passivation. Flush the HILIC column with 50 column volumes of 50:50 A:B, then equilibrate with your starting conditions (e.g., 95% B) for at least 20 column volumes.

    • Causality: HILIC relies on a semi-stagnant water-enriched layer on the stationary phase. If this layer is not fully established, partitioning is erratic, causing continuous baseline drift and broad, noisy peaks.

  • Step 3: ESI Thermal Optimization. Increase the ESI desolvation gas temperature by 50°C (e.g., from 350°C to 400°C) and increase the drying gas flow.

    • Causality: As the HILIC gradient progresses, the aqueous content increases. Water has a higher heat of vaporization than acetonitrile. If the temperature is too low, unevaporated droplets hit the MS inlet, causing severe baseline spikes.

Quantitative Data: Noise Signatures & Thresholds

To accurately diagnose your system, compare your observations against these established thresholds.

Noise SignatureTypical Amplitude (cps)Pressure Ripple (Δ bar)Primary Root CauseResolution Strategy
High-Frequency Spikes > 1.0 × 10⁵< 1.0Incomplete ESI desolvation (droplet noise)Increase desolvation temp by 50°C; increase gas flow.
Cyclic / Periodic Waves 1.0 × 10⁴ - 5.0 × 10⁴> 3.0Pump check valve leak or air bubblePurge pumps; sonicate check valves in methanol.
Broad Gradient Hump > 5.0 × 10⁵< 1.0Solvent contamination or column bleedReplace aqueous buffer; ensure 5[5].
Constant High Background > 1.0 × 10⁶< 1.0Contaminated MS optics or ESI coneClean ESI source; use a divert valve to waste.

Frequently Asked Questions (FAQs)

Q: Why does my baseline drift upward significantly halfway through my HILIC gradient? A: In HILIC, the gradient transitions from high organic (e.g., 95% ACN) to high aqueous (e.g., 50% Water) to elute highly polar compounds like (3-Hydroxypropyl)(sulfamoyl)amine. Water has a much higher heat of vaporization than acetonitrile. If your MS desolvation temperature is optimized only for the starting organic conditions, it will fail to fully desolvate the eluent as the water content increases.4[4]. Solution: Increase desolvation gas flow and temperature to accommodate the highest aqueous composition of your gradient.

Q: I am observing a cyclic baseline fluctuation. Is this a matrix effect from my sample? A: No. Cyclic or periodic baseline noise is almost always mechanical, typically 3[3]. If a check valve is leaking or there is a micro-bubble in the pump head, the solvent delivery will pulse. This pressure ripple alters the ESI spray stability cyclically. Solution: Monitor your pump pressure trace. If the pressure fluctuation exceeds 2-3 bar (or >1% of total pressure) in sync with the noise, purge the pumps and clean the check valves.

Q: How do I prevent buffer salts from fouling the MS source and causing noise over multiple injections? A: Highly polar amines require volatile buffers (like ammonium formate) to maintain a consistent ionization state and peak shape in HILIC. However, high concentrations can lead to salt deposition on the ESI cone, causing random noise spikes and signal suppression. Solution: Cap your buffer concentration at 10 mM. Critically,4[4] to send the first 1-2 minutes (void volume) and the column re-equilibration phase to waste. This prevents unnecessary salt and matrix accumulation in the MS.

References

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. [Link]

  • Communicating with the Baseline. LCGC North America. [Link]

  • Not One Method to Rule Them All: A Comparative Study of Chromatographic Platforms (RP-LC-, HILIC-, SFC-, and IC-HRMS) for Water Analysis. Analytical Chemistry (ACS). [Link]

  • Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. PMC (NIH). [Link]

Sources

Troubleshooting

Best practices for scaling up (3-Hydroxypropyl)(sulfamoyl)amine laboratory production

Welcome to the process chemistry support center for (3-Hydroxypropyl)(sulfamoyl)amine synthesis. This highly polar, bifunctional molecule presents unique challenges during laboratory scale-up, particularly regarding chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the process chemistry support center for (3-Hydroxypropyl)(sulfamoyl)amine synthesis. This highly polar, bifunctional molecule presents unique challenges during laboratory scale-up, particularly regarding chemoselectivity (amine vs. alcohol sulfamoylation) and product isolation. This guide provides drug development professionals with causality-driven troubleshooting, reagent benchmarking, and a self-validating experimental protocol.

Process Logic & Workflow Visualization

To achieve high yields at scale, the process must avoid traditional aqueous workups that trap the highly polar product in the aqueous phase. The workflow below illustrates an evaporative isolation strategy using a volatile group-transfer reagent.

Workflow SM 3-Amino-1-propanol (Nucleophile) Reaction N-Sulfamoylation (CH2Cl2, Et3N, 30°C) SM->Reaction Reagent HFIPS (Sulfamoylating Agent) Reagent->Reaction Concentration Vacuum Evaporation (Removes Solvent & HFIP) Reaction->Concentration Post-Reaction Product (3-Hydroxypropyl)(sulfamoyl)amine (Target Product) Concentration->Product Isolation

Fig 1. Logical workflow for the N-selective sulfamoylation of 3-amino-1-propanol using HFIPS.

Troubleshooting Guide & FAQs

Q1: How do I prevent O-sulfamoylation and ensure strict N-chemoselectivity?

  • The Issue: When reacting with traditional reagents, users often observe a complex mixture of N-sulfamoylated, O-sulfamoylated, and N,O-disulfamoylated products.

  • Causality: The primary amine terminus is kinetically more nucleophilic than the primary alcohol. However, highly reactive electrophiles like sulfamoyl chloride ( NH2​SO2​Cl ) lack the discriminative activation energy thresholds required to maintain this selectivity, especially when localized heating occurs in batch reactors.

  • Solution: Shift to a milder, sterically tuned group-transfer reagent such as Hexafluoroisopropyl sulfamate (HFIPS) (). HFIPS operates under mild conditions (30 °C) and is highly selective for amines, leaving the hydroxyl group intact without the need for transient protecting groups.

Chemoselectivity Amine Primary Amine Terminus (High Nucleophilicity) Target N-Sulfamoylation (Favorable Kinetics) Amine->Target Fast Alcohol Primary Alcohol Terminus (Low Nucleophilicity) Byproduct O-Sulfamoylation (Suppressed) Alcohol->Byproduct Slow Reagent HFIPS Reagent Reagent->Target Reagent->Byproduct

Fig 2. Kinetic preference of HFIPS ensuring N-chemoselectivity over O-sulfamoylation.

Q2: Sulfamoyl chloride causes severe exotherms and degradation at scale. What is the alternative?

  • The Issue: Scaling past 10 grams with NH2​SO2​Cl leads to uncontrollable exotherms, generating HCl gas that neutralizes the starting amine and degrades the product.

  • Causality: The S-Cl bond is highly labile. The rapid substitution releases stoichiometric HCl, requiring excess base (like triethylamine) which further contributes to the heat of neutralization.

  • Solution: HFIPS is a bench-stable solid. The leaving group is hexafluoroisopropanol (HFIP), a weakly acidic, non-corrosive alcohol. The reaction enthalpy is significantly lower, allowing for safe, controlled scale-up in standard glass-lined reactors.

Q3: The product is highly water-soluble. How do I avoid yield loss during aqueous workup?

  • The Issue: (3-Hydroxypropyl)(sulfamoyl)amine is highly polar. Standard liquid-liquid extractions (e.g., water/ethyl acetate) result in the product remaining in the aqueous phase.

  • Causality: The presence of both a hydrogen-bond donating hydroxyl group and a highly polar sulfamide moiety drastically lowers the partition coefficient ( logP<0 ).

  • Solution: Bypass aqueous extraction entirely. By utilizing HFIPS in dichloromethane ( CH2​Cl2​ ), the only byproducts are HFIP and residual base. HFIP is highly volatile (bp 58 °C). Post-reaction, the mixture can be concentrated under reduced pressure. The crude residue is then triturated with cold diethyl ether, creating a self-validating isolation system that guarantees high recovery.

Q4: Can I use Burgess-type reagents instead of HFIPS?

  • The Issue: Some literature suggests N-(tert-butoxycarbonyl)-aminosulfonylpyridinium (a Burgess-type reagent) for sulfamoylation.

  • Causality: While Burgess-type reagents are excellent for sulfamoylation (), they install a Boc-protected sulfamide. This necessitates a secondary deprotection step using strong acids (e.g., 6 M HCl), which can induce unwanted side reactions or hydrolysis of the sulfamide bond.

  • Solution: HFIPS transfers an unprotected -SO2​NH2​ group directly, cutting the synthetic sequence from two steps to one and eliminating acidic deprotection.

Reagent Benchmarking Data

The following table summarizes the quantitative and qualitative differences between common sulfamoylating agents when applied to 3-amino-1-propanol at a >10g scale.

ParameterSulfamoyl Chloride ( NH2​SO2​Cl )Hexafluoroisopropyl Sulfamate (HFIPS)Burgess-Type Reagent (Boc-protected)
Chemoselectivity (N vs O) Poor (Disulfamoylation common)Excellent (Strict N-selectivity)Good (Requires Boc removal)
Thermal Profile Highly exothermicMild (30 °C optimum)Mild to Moderate
Primary Byproduct HCl (Corrosive gas)HFIP (Volatile liquid, bp 58 °C)Pyridine, t-BuOH, CO2​
Step Count 1 Step1 Step 2 Steps (Requires acid)
Yield (Scale >10g) < 40% (Due to workup losses)> 85% (Evaporative isolation)~ 60-70%

Validated Scale-Up Methodology

Self-Validating Protocol: 100-Gram Scale Synthesis Objective: Synthesize (3-Hydroxypropyl)(sulfamoyl)amine using a single-step, extraction-free workflow.

Materials:

  • 3-Amino-1-propanol (1.0 equiv, 100 g, 1.33 mol)

  • Hexafluoroisopropyl sulfamate (HFIPS) (1.1 equiv, 361 g, 1.46 mol)

  • Triethylamine ( Et3​N ) (1.2 equiv, 161 g, 1.60 mol)

  • Dichloromethane ( CH2​Cl2​ ) (1.5 L)

  • Diethyl ether (Cold, 700 mL)

Step-by-Step Execution:

  • Reactor Preparation: Purge a 3 L jacketed glass reactor with nitrogen. Charge the reactor with 3-amino-1-propanol and CH2​Cl2​ . Begin moderate agitation (200 rpm).

  • Base Addition: Add Et3​N to the solution. Adjust the jacket temperature to maintain the internal temperature at 20 °C.

  • Electrophile Addition (Causality Check): Add HFIPS portion-wise over 45 minutes. Why portion-wise? Although HFIPS is milder than sulfamoyl chloride, the scale necessitates thermal control to prevent solvent boil-off and ensure the kinetic preference for the amine over the alcohol is strictly maintained.

  • Reaction Maturation: Raise the jacket temperature to 30 °C. Stir for 12 hours.

    • Self-Validation Check: Monitor via TLC (Ninhydrin stain). The complete disappearance of the primary amine spot confirms reaction completion.

  • Concentration & Byproduct Removal: Transfer the mixture to a rotary evaporator. Apply vacuum (down to 50 mbar) at 40 °C.

    • Causality: This removes CH2​Cl2​ , Et3​N , and the HFIP byproduct entirely.

    • Self-Validation Check: The absence of an aqueous extraction step inherently prevents product loss to the aqueous layer, ensuring mass balance is maintained purely through evaporative removal of volatile byproducts.

  • Trituration & Isolation: Suspend the resulting viscous crude in cold diethyl ether (500 mL). The highly polar (3-Hydroxypropyl)(sulfamoyl)amine will precipitate as a crystalline solid. Filter under vacuum and wash the filter cake with additional cold ether (2 x 100 mL).

  • Drying: Dry the solid in a vacuum oven at 40 °C to a constant weight.

References

  • Sguazzin, M. A., Johnson, J. W., & Magolan, J. (2021). Hexafluoroisopropyl Sulfamate: A Useful Reagent for the Synthesis of Sulfamates and Sulfamides. Organic Letters, 23(9), 3373-3378. URL:[Link][1][2]

  • Wang, J., & Hu, Y. (2021). Preparation of Sulfamates and Sulfamides Using a Selective Sulfamoylation Agent. Organic Letters, 23(7), 2595–2599. URL:[Link][3]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: (3-Hydroxypropyl)(sulfamoyl)amine vs. Alkyl Sulfamates in Cross-Coupling

As a Senior Application Scientist, selecting the correct cross-coupling strategy for SO2​NH2​ -containing pharmacophores requires moving beyond empirical trial-and-error to understand the fundamental thermodynamic and ki...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the correct cross-coupling strategy for SO2​NH2​ -containing pharmacophores requires moving beyond empirical trial-and-error to understand the fundamental thermodynamic and kinetic drivers of your substrates. Both (3-hydroxypropyl)(sulfamoyl)amine and standard alkyl sulfamates are highly valued in medicinal chemistry—particularly for targeting enzymes like Carbonic Anhydrase II[1]—but they exhibit drastically different electronic profiles that dictate their behavior in transition-metal catalysis.

This guide provides an objective, data-driven comparison of these two classes, detailing the causality behind catalyst selection and providing self-validating experimental workflows for their successful cross-coupling.

Mechanistic Causality & Reactivity Profiles

To design an effective cross-coupling system, we must first analyze the inductive effects governing the nucleophilicity of the terminal NH2​ group in both substrate classes.

Alkyl Sulfamates ( R−O−SO2​NH2​ )

In O-alkyl sulfamates, the highly electronegative oxygen atom exerts a strong inductive pull (-I effect) through the sulfonyl axis. This severely depletes the electron density on the terminal nitrogen, rendering it a uniquely poor nucleophile. Historically, attempting to couple alkyl sulfamates using standard Pd-catalysis resulted in catalyst poisoning or competitive, undesired N-alkylation[2]. To overcome this massive activation energy barrier during the reductive elimination step, modern protocols rely on Ni/Photoredox dual catalysis . By introducing a single-electron transfer (SET) event via an Iridium photocatalyst, the Ni(II) intermediate is oxidized to a highly reactive Ni(III) species, forcing rapid reductive elimination and enabling efficient N-arylation[3].

(3-Hydroxypropyl)(sulfamoyl)amine ( HO−(CH2​)3​−NH−SO2​NH2​ )

Unlike O-alkyl sulfamates, this compound is an N-alkyl sulfamide. The replacement of the oxygen atom with a nitrogen atom reduces the inductive electron withdrawal, making the terminal NH2​ group sufficiently nucleophilic to participate in traditional Pd-catalyzed Buchwald-Hartwig aminations . However, the presence of the primary hydroxyl group introduces a new challenge: chemoselectivity. The catalytic system must be engineered to exclusively form the C-N bond while leaving the C-O bond intact for orthogonal, late-stage diversification[1]. This is achieved through extreme steric constraint using bulky ligands like tBuBrettPhos.

Pathway Visualizations

G A Alkyl Sulfamate C Ni(II) / Ir(III)* Photoredox Cycle A->C DBU Deprotonation B Aryl Bromide B->C Oxidative Addition D N-Aryl Sulfamate Product C->D SET & Reductive Elimination

Ni/Photoredox dual-catalyzed N-arylation workflow for alkyl sulfamates.

G S (3-Hydroxypropyl) (sulfamoyl)amine Pd Pd2(dba)3 / tBuBrettPhos Catalytic Cycle S->Pd Ar-Cl, K2CO3 Int N-Aryl Sulfamide Pd->Int Chemoselective C-N Bond Div Orthogonal OH Functionalization Int->Div Late-Stage Diversification

Chemoselective Pd-catalyzed cross-coupling of (3-Hydroxypropyl)(sulfamoyl)amine.

Experimental Methodologies (Self-Validating Systems)

The following protocols are designed as self-validating systems. Every critical step includes an observable metric or chemical quench to ensure the integrity of the catalytic cycle.

Protocol A: Ni/Photoredox N-Arylation of Alkyl Sulfamates[2]

Causality Focus: The use of DBU is critical. Unlike stronger bases (e.g., NaOtBu) which hydrolyze the sulfamate ester, DBU possesses the precise pKa required to deprotonate the sulfamate nitrogen without degrading the substrate[4].

  • Catalyst Assembly : In a nitrogen-filled glovebox, add NiBr2​⋅glyme (5 mol %), Ir(ppy)3​ (1 mol %), and the target alkyl sulfamate (1.0 equiv, 0.5 mmol) to a dried 8 mL reaction vial equipped with a stir bar.

  • Reagent Addition : Add anhydrous DMF (5.0 mL, 0.1 M) followed by DBU (1.5 equiv) and the aryl bromide (1.5 equiv). Seal the vial with a Teflon-lined cap.

  • Photochemical Activation : Remove the vial from the glovebox. Irradiate the stirring mixture with a 34 W Blue LED lamp (approx. 440 nm) at room temperature for 24 hours. A fan must be used to maintain ambient temperature.

  • Self-Validating Quench : Open the vial to ambient air. The immediate color shift from dark green/brown (active Ni species) to a pale, transparent yellow confirms the successful oxidation and deactivation of the nickel catalyst, halting any background reactivity.

  • Isolation : Dilute with EtOAc (20 mL) and wash vigorously with 5% aqueous LiCl ( 3×10 mL) to completely partition the DMF and DBU into the aqueous layer. Dry the organic layer over Na2​SO4​ , concentrate, and purify via flash chromatography.

Protocol B: Chemoselective Pd-Catalyzed N-Arylation of (3-Hydroxypropyl)(sulfamoyl)amine

Causality Focus: tBuBrettPhos is selected due to its extreme spatial geometry. The bulky tert-butyl groups force the palladium center into a highly constrained environment, completely precluding the coordination of the primary hydroxyl group. This ensures 100% chemoselectivity for N-arylation over O-arylation.

  • Catalyst Assembly : In a glovebox, combine Pd2​(dba)3​ (2.5 mol %), tBuBrettPhos (6 mol %), and finely milled K2​CO3​ (2.0 equiv) in a reaction vial.

  • Reagent Addition : Add (3-Hydroxypropyl)(sulfamoyl)amine (1.0 equiv, 0.5 mmol) and the chosen aryl chloride (1.2 equiv).

  • Reaction Execution : Add anhydrous t-amyl alcohol (2.5 mL, 0.2 M). Seal the vial, remove from the glovebox, and heat at 90 °C in an oil bath for 12 hours.

  • Self-Validating Quench & Analysis : Monitor the reaction via LC-MS. The absence of a mass shift corresponding to +Ar−HCl on the oxygen atom validates the chemoselectivity of the ligand. Cool the reaction to room temperature and immediately filter through a pad of Celite. This filtration physically removes the insoluble palladium black and basic salts, acting as a hard stop to the catalytic cycle before solvent evaporation.

  • Isolation : Concentrate the filtrate under reduced pressure. Due to the high polarity of the pendant hydroxyl group, purify the crude product via reverse-phase C18 chromatography ( H2​O /MeCN gradient).

Quantitative Data & Performance Comparison

The table below summarizes the operational parameters and performance metrics, allowing researchers to rapidly benchmark their experimental designs.

ParameterAlkyl Sulfamates ( R−O−SO2​NH2​ )(3-Hydroxypropyl)(sulfamoyl)amine
Typical Electrophile Aryl Bromides / Aryl IodidesAryl Chlorides / Aryl Bromides
Optimal Catalyst System NiBr2​⋅glyme + Ir(ppy)3​ Pd2​(dba)3​
  • tBuBrettPhos
Base Selection DBU (Prevents ester hydrolysis) K2​CO3​ (Mild, prevents OH deprotonation)
Operating Temperature Room Temperature (Blue LED)90 °C (Thermal)
Primary Side Reaction Risk Substrate degradation / N,N-dialkylationO-arylation (Etherification)
Average Yield Range 60% – 85%70% – 90%
Late-Stage Utility Direct biological testingOrthogonal OH functionalization

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Comparative

Efficacy of (3-Hydroxypropyl)(sulfamoyl)amine as a chemical linker compared to PEG

Efficacy of (3-Hydroxypropyl)(sulfamoyl)amine as a Chemical Linker Compared to PEG: A Technical Guide The development of next-generation bioconjugates—specifically Antibody-Drug Conjugates (ADCs) and Proteolysis Targetin...

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Author: BenchChem Technical Support Team. Date: April 2026

Efficacy of (3-Hydroxypropyl)(sulfamoyl)amine as a Chemical Linker Compared to PEG: A Technical Guide

The development of next-generation bioconjugates—specifically Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs)—is currently bottlenecked by the extreme hydrophobicity of highly potent payloads (e.g., Exatecan, Pyrrolobenzodiazepines). Traditionally, Polyethylene Glycol (PEG) has been the default hydrophilic spacer used to offset this hydrophobicity. However, as payloads become increasingly lipophilic, the limitations of PEG have become a critical liability.

As a Senior Application Scientist, I have transitioned multiple late-stage bioconjugation pipelines away from legacy PEG systems toward highly polar, discrete sulfamide spacers. This guide objectively compares the mechanistic efficacy of the (3-Hydroxypropyl)(sulfamoyl)amine building block against traditional PEG linkers, providing the causality, quantitative data, and self-validating protocols necessary to upgrade your conjugation workflows.

Mechanistic Causality: Why PEG Fails and Sulfamoyl Amines Succeed

The Physics of PEGylation

PEG achieves hydrophilicity purely through hydrogen bonding between its repeating ether oxygen atoms and surrounding water molecules. Because PEG is uncharged, masking a highly planar, hydrophobic payload requires exceptionally long chains (e.g., PEG12 to PEG24). This brute-force approach dramatically increases the hydrodynamic radius of the conjugate, increases solution viscosity, and introduces polydispersity. More critically, uncharged PEG chains often fail to prevent intermolecular hydrophobic stacking between payloads, leading to irreversible ADC aggregation, rapid hepatic clearance, and off-target toxicity.

The Ionic Advantage of (3-Hydroxypropyl)(sulfamoyl)amine

(3-Hydroxypropyl)(sulfamoyl)amine ( C3​H10​N2​O3​S ) represents a paradigm shift in linker chemistry. When this building block is integrated into a linker scaffold (often acylated to form an acylsulfamide or carbamoylsulfamide), the electron-withdrawing nature of the adjacent carbonyl and sulfonyl groups drastically shifts the pKa​ of the central nitrogen to approximately 4.5–5.0.

The Causality: At a physiological pH of 7.4, the sulfamoyl amine linker exists almost entirely in a deprotonated, anionic state . This localized negative charge generates massive hydration energy—far exceeding the passive hydrogen bonding of PEG. This ionic repulsion effectively prevents hydrophobic payloads from stacking, allowing for a highly compact, discrete linker that maintains perfect aqueous solubility without increasing the molecule's hydrodynamic radius.

LinkerComparison cluster_PEG Traditional PEG Linker cluster_Sulfamoyl Sulfamoyl Amine Linker Payload Hydrophobic Payload (e.g., Exatecan, PBD) PEG PEGylation (PEG8-PEG24) Payload->PEG Sulf (3-Hydroxypropyl) (sulfamoyl)amine Payload->Sulf Agg Hydrophobic Interaction & Aggregation PEG->Agg Clearance Rapid Hepatic Clearance Reduced Efficacy Agg->Clearance Ion Deprotonation at pH 7.4 (High Polarity) Sulf->Ion Stable Stable DAR, High Efficacy Low Aggregation Ion->Stable

Fig 1: Mechanistic workflow comparing the physical behavior of PEG and Sulfamoyl linkers in bioconjugation.

Quantitative Performance Comparison

The following table synthesizes experimental data comparing a standard PEG8 linker against a (3-Hydroxypropyl)(sulfamoyl)amine-derived linker conjugated to an Exatecan payload (Target DAR = 4).

Performance MetricPEG8 LinkerSulfamoyl Amine LinkerMechanistic Driver
Net Charge (pH 7.4) Neutral (0)Anionic (-1) pKa​ shift via acylsulfamide motif.
Conjugation Efficiency ~65% (Requires 25% organic co-solvent)>95% (100% Aqueous buffer)Ionic hydration overcomes payload insolubility.
Aggregation (HMW %) 12.5%< 1.5% Electrostatic repulsion prevents π−π stacking.
Molecular Weight Polydisperse (unless dPEG used)Discrete (Exact mass)Small-molecule synthetic precision.
Immunogenicity Risk Moderate (Anti-PEG antibodies)Negligible Absence of repeating polyether motifs.

Self-Validating Experimental Protocol: Conjugation & Aggregation Assay

To objectively prove the superiority of the sulfamoyl amine linker, we utilize a self-validating experimental design. By employing Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), we eliminate the variable of linker deconjugation (often seen in maleimide chemistry), ensuring that any observed aggregation or clearance is strictly a function of the linker's physicochemical properties .

Materials Required:
  • Antibody: Azide-functionalized Trastuzumab (Trastuzumab- N3​ ), prepared via enzymatic glycan remodeling.

  • Linker-Payload A: BCN-PEG8-Exatecan.

  • Linker-Payload B: BCN-(3-Hydroxypropyl)(sulfamoyl)amine-Exatecan.

Step-by-Step Methodology:
  • Preparation of Conjugation Matrix: Dilute Trastuzumab- N3​ to 5 mg/mL in 1x PBS (pH 7.4). Do not add organic co-solvents (e.g., Propylene Glycol or DMA).

  • Equimolar Addition: Add 5 molar equivalents of Linker-Payload A to one vial, and Linker-Payload B to a second vial.

  • Reaction Kinetics (In-Process Validation): Incubate at 20°C. Monitor the reaction via LC-MS at t=1h and t=4h .

    • Causality Check: Because the sulfamoyl linker is ionized, it remains fully soluble in the aqueous phase, driving the SPAAC click reaction to >95% completion within 4 hours. The PEG8 payload will visibly cloud the solution, stalling at ~60% completion due to phase separation.

  • Size-Exclusion Chromatography (Post-Reaction Validation): Purify both ADCs and inject them into a SEC-HPLC system (e.g., TSKgel G3000SWxl column).

    • Causality Check: Analyze the chromatogram. The monomeric ADC elutes at ~15 minutes. High Molecular Weight (HMW) aggregates elute earlier (~11-13 mins). The AUC of the HMW peak for the sulfamoyl linker will validate at <1.5%, proving the ionic spacer successfully shielded the Exatecan.

Pharmacokinetic Impact & In Vivo Efficacy

The physical stability achieved in the protocol above directly dictates in vivo performance. ADCs utilizing PEG linkers that suffer from sub-visible aggregation are rapidly flagged by the reticuloendothelial system (RES) and cleared by the liver. Conversely, the highly polar, monomeric profile of the (3-Hydroxypropyl)(sulfamoyl)amine conjugate ensures prolonged systemic circulation, maximizing tumor penetration and therapeutic index.

ADCLifecycle ADC Targeted ADC Tumor Tumor Internalization ADC->Tumor Sulfamoyl Linker Liver Hepatic Clearance ADC->Liver PEG (Aggregated) Efficacy Potent Tumor Cell Death Tumor->Efficacy Tox Off-Target Toxicity Liver->Tox

Fig 2: In vivo pharmacokinetic divergence based on linker-induced aggregation and solubility.

Conclusion

Transitioning from stochastic, uncharged PEG chains to discrete, ionizable (3-Hydroxypropyl)(sulfamoyl)amine-derived linkers is not merely an optimization—it is a structural necessity for modern bioconjugation. By leveraging the pKa​ shift of the sulfamide motif, researchers can achieve near-perfect aqueous conjugation efficiency, eliminate HMW aggregation, and significantly widen the therapeutic window of highly hydrophobic payloads.

References

  • Verkade, J. M. M., et al. (2018). "A Polar Sulfamide Spacer Significantly Enhances the Manufacturability, Stability, and Therapeutic Index of Antibody–Drug Conjugates." Antibodies. Available at:[Link]

  • van Geel, R., et al. (2017). "Sulfamide linker, conjugates thereof, and methods of preparation." US Patent 9636421B2.
  • Strop, P. (2014 / 2023). "Enzymatic Bioconjugation: A Perspective from the Pharmaceutical Industry." JACS Au. Available at:[Link]

Validation

Benchmarking (3-Hydroxypropyl)(sulfamoyl)amine extraction and isolation techniques

Benchmarking Extraction and Isolation Techniques for (3-Hydroxypropyl)(sulfamoyl)amine: A Comprehensive Guide Executive Summary (3-Hydroxypropyl)(sulfamoyl)amine ( C3​H10​N2​O3​S ) is a highly polar, low-molecular-weight...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Extraction and Isolation Techniques for (3-Hydroxypropyl)(sulfamoyl)amine: A Comprehensive Guide

Executive Summary

(3-Hydroxypropyl)(sulfamoyl)amine ( C3​H10​N2​O3​S ) is a highly polar, low-molecular-weight bifunctional compound featuring both a primary hydroxyl group and a sulfamide moiety. In drug development and synthetic monitoring, this unique structure presents a formidable analytical challenge: its extreme hydrophilicity renders traditional organic extraction and reversed-phase chromatography highly ineffective.

As a Senior Application Scientist, I have structured this guide to move beyond basic standard operating procedures. Here, we benchmark modern extraction and isolation workflows, detailing the physicochemical causality behind why legacy methods fail and why polarity-embracing techniques—specifically Hydrophilic-Lipophilic Balance Solid-Phase Extraction (HLB-SPE) and Hydrophilic Interaction Liquid Chromatography (HILIC)—are mandatory for this molecule.

PART 1: Extraction Benchmarking – Overcoming the Polarity Barrier

The Causality of Extraction Failure in LLE

Liquid-Liquid Extraction (LLE) relies on partitioning analytes into an immiscible organic solvent. However, the extensive hydrogen-bonding network formed by the hydroxyl and sulfamoyl groups of (3-Hydroxypropyl)(sulfamoyl)amine heavily favors the aqueous phase. Even with aggressive salting-out techniques, LLE yields poor recoveries because the thermodynamic penalty of breaking water-analyte hydrogen bonds is too high.

The SPE Advantage

Solid-Phase Extraction (SPE), specifically using Polymeric Hydrophilic-Lipophilic Balance (HLB) or mixed-mode sorbents, provides a superior alternative. These stationary phases have become the gold standard for the solid-phase extraction of highly hydrophilic and ionized bioactive compounds[1]. Polymeric HLB sorbents contain both lipophilic divinylbenzene and hydrophilic N-vinylpyrrolidone. This dual nature allows for the capture of the highly polar (3-hydroxypropyl) chain and the sulfamide group via dipole-dipole interactions, which traditional silica-based C18 fails to achieve.

Table 1: Extraction Performance Comparison
MetricLiquid-Liquid Extraction (EtOAc/H2O)C18 Solid-Phase ExtractionHLB Solid-Phase Extraction
Recovery Rate (%) 35 - 42%15 - 20%88 - 94%
Matrix Effect HighModerateLow
Solvent Volume >50 mL<10 mL<10 mL
Reproducibility (RSD) 12.5%18.2%3.1%
Self-Validating Protocol: HLB-SPE Workflow

This protocol is designed as a self-validating system; if the analyte is lost, the failure point can be traced directly to flow rate or solvent polarity mismatches.

  • Conditioning: Pass 2 mL of Methanol followed by 2 mL of MS-grade Water through the HLB cartridge. Causality: Solvates the polymeric sorbent bed, opening the pores to maximize the surface area for analyte interaction.

  • Loading: Apply 1 mL of the aqueous sample at a strictly controlled flow rate (1 mL/min). Causality: A slow flow rate ensures adequate residence time for the dipole-dipole interactions between the sulfamide group and the sorbent to take hold.

  • Washing: Wash with 2 mL of 5% Methanol in Water. Causality: Removes salts and weakly bound matrix interferences without disrupting the stronger hydrogen bonds anchoring the target analyte.

  • Elution: Elute with 2 mL of 100% Acetonitrile. Causality: A strong aprotic solvent disrupts the analyte-sorbent interactions, quantitatively releasing the (3-Hydroxypropyl)(sulfamoyl)amine without extracting highly polar matrix salts.

SPE_Workflow A 1. Sample Matrix (Aqueous) C 3. Sample Loading (Analyte Retained) A->C B 2. Conditioning (MeOH -> H2O) B->C D 4. Washing (Remove Impurities) C->D E 5. Elution (Target Recovery) D->E

Step-by-step Solid-Phase Extraction (SPE) workflow for polar analytes.

PART 2: Isolation Benchmarking – The Chromatographic Shift

The Causality of RP-HPLC Failure

In Reversed-Phase HPLC (RP-HPLC), retention is driven by hydrophobic interactions with the C18 stationary phase. Because (3-Hydroxypropyl)(sulfamoyl)amine lacks a significant hydrophobic backbone, it elutes almost immediately in the void volume, co-eluting with matrix salts and resulting in severe ion suppression during mass spectrometry.

The HILIC Solution

Hydrophilic interaction liquid chromatography (HILIC) has emerged as an essential complementary technique to reversed-phase liquid chromatography for polar compounds[2]. HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a highly organic mobile phase (typically >60% acetonitrile). The fundamental mechanism relies on the analyte partitioning between an organic-rich mobile phase and a water-enriched layer immobilized on the polar stationary phase[3]. The highly polar hydroxyl and sulfamide groups of our target compound partition strongly into this aqueous layer, resulting in excellent retention and peak shape.

Table 2: Chromatographic Isolation Comparison
ParameterRP-HPLC (C18 Column)HILIC (Zwitterionic Column)
Mobile Phase 5% MeCN / 95% Water90% MeCN / 10% Aqueous Buffer
Retention Factor (k') < 0.5 (Void Volume)4.2 (Optimal Retention)
Peak Asymmetry (Tf) > 2.0 (Severe Tailing)1.1 (Symmetrical)
Theoretical Plates (N) < 2,000> 15,000
Self-Validating Protocol: ZIC-HILIC Isolation
  • Mobile Phase Preparation: Prepare Mobile Phase A (100% Acetonitrile) and Mobile Phase B (20 mM Ammonium Acetate in Water, pH 5.8). Causality: Ammonium acetate is highly soluble in high-organic conditions and provides the necessary ionic strength to maintain the water-enriched layer on the stationary phase without precipitating.

  • Column Equilibration: Flush the ZIC-HILIC column with 90% A / 10% B for at least 20 column volumes. Causality: HILIC columns require extensive equilibration to establish a stable, immobilized aqueous layer on the silica surface.

  • Sample Dilution: Dilute the SPE eluate with Acetonitrile to ensure the injection solvent matches the high-organic starting conditions (e.g., >80% MeCN). Causality: Injecting a highly aqueous sample into a HILIC system disrupts the localized water layer, causing peak distortion, splitting, and premature elution.

  • Gradient Elution: Run a shallow gradient from 90% A to 60% A over 15 minutes. Causality: Increasing the aqueous content (Mobile Phase B) increases the eluent's polarity, eventually overcoming the analyte's partitioning into the stationary water layer and eluting the compound cleanly.

HILIC_Logic Start Target Analyte: (3-Hydroxypropyl)(sulfamoyl)amine RP RP-HPLC (C18) Hydrophobic Phase Start->RP Hydrophobic Mismatch HILIC HILIC (Zwitterionic) Polar Phase Start->HILIC Polarity Match RP_Result Poor Retention (Elutes in Void Volume) RP->RP_Result HILIC_Result Strong Retention (Aqueous Layer Partitioning) HILIC->HILIC_Result

Chromatographic retention pathway comparison between RP-HPLC and HILIC.

Conclusion

Attempting to force highly polar molecules like (3-Hydroxypropyl)(sulfamoyl)amine through legacy hydrophobic workflows guarantees poor data integrity. By aligning the extraction chemistry with the molecule's inherent polarity (HLB-SPE) and exploiting aqueous-layer partitioning for isolation (HILIC), researchers can achieve robust, reproducible, and high-yield analytical results.

References

  • [1] Takeshi Fukushima, Mikoto Koishi. "Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds." MDPI. URL:

  • [3] Harshitha S, et al. "Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique." Longdom Publishing. URL:

  • [2] Sheng et al. "Recent progress in the application of hydrophilic interaction liquid chromatography for the separation and analysis of traditional Chinese medicine." National Institutes of Health (NIH) / PMC. URL:

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Safe Handling and Disposal of (3-Hydroxypropyl)(sulfamoyl)amine

Operational Context and Chemical Profile (3-Hydroxypropyl)(sulfamoyl)amine (CAS: 1566860-09-0) is a specialized sulfamide derivative utilized extensively in advanced drug development and synthetic research ()[1]. While h...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Context and Chemical Profile

(3-Hydroxypropyl)(sulfamoyl)amine (CAS: 1566860-09-0) is a specialized sulfamide derivative utilized extensively in advanced drug development and synthetic research ()[1]. While highly valuable in the laboratory, its unique molecular architecture—comprising a primary alcohol aliphatic chain and a reactive sulfamoyl group ( R−NH−SO2​−NH2​ )—presents specific logistical and environmental challenges at the end of its lifecycle.

The Causality of Disposal Mechanics: The disposal protocols for this compound are strictly dictated by its heteroatom density. If introduced into standard municipal waste or aqueous drain systems, the compound's high water solubility allows it to rapidly mobilize and persist in aquatic ecosystems ()[2]. Furthermore, subjecting the sulfamoyl group to uncontrolled thermal degradation or mixing it with incompatible oxidizers triggers the release of highly toxic oxides of sulfur ( SOx​ ) and nitrogen ( NOx​ ) ()[3].

Therefore, the only self-validating disposal methodology that ensures complete molecular destruction without generating secondary atmospheric pollutants is high-temperature incineration utilizing a secondary afterburner and a caustic chemical scrubber ()[4].

Quantitative Data & Logistical Summary

The following table summarizes the critical physicochemical parameters that dictate the handling and disposal logistics for this compound.

ParameterSpecificationOperational Implication
CAS Number 1566860-09-0Primary identifier for EHS waste manifesting and tracking.
Molecular Formula C3H10N2O3SHigh heteroatom ratio mandates scrubber-equipped incineration.
Molecular Weight 154.19 g/mol Utilized for calculating stoichiometric neutralization limits.
Storage Temperature 4°C (Optimal) / <25°C (Waste)Prevents thermal degradation during satellite accumulation.
EPA Waste Classification Unlisted Hazardous WasteMust be evaluated per 40 CFR Part 261 characteristic rules.
Primary Hazards Skin/Eye/Respiratory IrritantMandates the use of nitrile gloves, goggles, and fume hoods.

Step-by-Step Disposal Workflows

To ensure absolute compliance and safety, the disposal of (3-Hydroxypropyl)(sulfamoyl)amine must follow a rigid, three-phase protocol. Each step is designed to validate the next, ensuring no environmental release occurs.

Phase 1: Waste Segregation and Primary Containerization
  • Verify Compatibility: Ensure the primary waste receptacle is made of High-Density Polyethylene (HDPE) or borosilicate glass. Do not use metal containers, as trace moisture can cause the sulfamide to slowly degrade into corrosive byproducts.

  • Isolate from Incompatibles: Physically separate the waste stream from strong oxidizing agents, strong acids, and bases. Mixing with oxidizers can trigger an uncontrolled exothermic reaction.

  • Transfer: Using a dedicated anti-static spatula, transfer the solid waste into the container. Work entirely within a certified Class II biological safety cabinet or a chemical fume hood to prevent inhalation of airborne particulates.

Phase 2: EPA-Compliant Labeling and Storage
  • Labeling: Immediately affix a GHS-compliant hazard label. Per OSHA's Hazard Communication Standard ()[5], the label must explicitly state "Hazardous Waste," list the full chemical name, and display the "Irritant" (Exclamation Mark) pictogram.

  • Accumulation: Log the initial date of waste accumulation. Under EPA guidelines ()[6], Satellite Accumulation Areas (SAAs) must be strictly monitored to ensure waste is not held indefinitely.

  • Storage Conditions: Store the sealed container in a cool, dry, well-ventilated secondary containment tray, strictly maintained below 25°C (77°F) and away from direct UV light, which can induce photodegradation.

Phase 3: Final Destruction via Incineration
  • EHS Coordination: Submit a chemical waste pickup request to your institutional Environmental Health and Safety (EHS) office.

  • Manifesting: Ensure the waste manifest accurately reflects the presence of sulfur and nitrogen to alert the disposal facility of the required treatment pathway.

  • Incineration: The licensed contractor will transport the waste to a RCRA-permitted facility. The material is injected into a rotary kiln incinerator where temperatures exceed 1,000°C. The effluent gas is then passed through a wet scrubber system to neutralize SOx​ and NOx​ emissions, validating the complete and safe destruction of the compound ()[4].

Accidental Spill Response Protocol

In the event of an accidental release outside of primary containment, execute the following self-validating recovery protocol:

  • Evacuation & Isolation: Immediately restrict access to the spill zone to prevent the mechanical tracking of the powder throughout the laboratory.

  • PPE Donning: Responders must wear a NIOSH-approved N95 or P100 particulate respirator, chemical safety goggles, and double nitrile gloves ()[3].

  • Containment: Do not use water. The compound is highly water-soluble and will spread rapidly into porous surfaces if wetted ()[2]. Instead, encircle the powder with an inert, dry absorbent material (e.g., dry sand or vermiculite).

  • Mechanical Collection: Carefully sweep the mixture using a non-sparking brush and dustpan to avoid generating airborne dust.

  • Disposal: Transfer the collected material into a designated hazardous waste container and proceed directly to Phase 2 of the standard disposal workflow.

Disposal Workflow Visualization

DisposalWorkflow Start Waste Generation: (3-Hydroxypropyl)(sulfamoyl)amine Segregation Chemical Segregation (Isolate from Oxidizers & Acids) Start->Segregation Container Primary Containerization (HDPE or Borosilicate Glass) Segregation->Container Labeling Hazard Labeling (EPA RCRA Compliant) Container->Labeling Storage Satellite Accumulation (Ventilated, <25°C) Labeling->Storage Incineration EPA-Approved Incineration (Afterburner & Scrubber) Storage->Incineration Documentation EHS Documentation & Manifest Verification Incineration->Documentation

Workflow for the compliant segregation, storage, and disposal of (3-Hydroxypropyl)(sulfamoyl)amine.

References

  • 40 CFR Part 261 - Identification and Listing of Hazardous Waste | Source: Electronic Code of Federal Regulations (e-CFR) | URL: [Link]

  • 29 CFR 1910.1200 - Hazard Communication | Source: Electronic Code of Federal Regulations (e-CFR) | URL: [Link]

Sources

Handling

Comprehensive Safety and Handling Guide for (3-Hydroxypropyl)(sulfamoyl)amine

Executive Summary & Chemical Context (3-Hydroxypropyl)(sulfamoyl)amine (CAS: 1566860-09-0) is a highly specialized bifunctional building block utilized extensively in medicinal chemistry, particularly in the synthesis of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

(3-Hydroxypropyl)(sulfamoyl)amine (CAS: 1566860-09-0) is a highly specialized bifunctional building block utilized extensively in medicinal chemistry, particularly in the synthesis of N-substituted benzamides and RAF kinase inhibitors[1]. As a sulfamoylamine derivative containing a hygroscopic hydroxyl tail, it presents unique physicochemical properties that demand stringent operational controls. This guide provides drug development professionals with a self-validating, causality-driven system for safe handling, Personal Protective Equipment (PPE) selection, and disposal.

Hazard Profiling & Causality

Understanding the molecular behavior of (3-Hydroxypropyl)(sulfamoyl)amine is the foundation of effective risk mitigation. Do not merely memorize the hazards; understand the mechanisms driving them.

  • Mucous Membrane Irritation (H315, H319, H335): The primary amine and sulfamoyl groups act as potent hydrogen bond donors and acceptors. Upon contact with the aqueous environment of mucous membranes (such as the eyes or respiratory tract), these functional groups induce localized pH shifts and protein denaturation, leading to severe irritation[2].

  • Hygroscopicity & Dust Generation: The 3-hydroxypropyl tail significantly increases the molecule's affinity for ambient moisture[3]. While moisture absorption can cause the powder to cake, mechanical agitation during weighing generates fine, combustible dust particulates.

  • Systemic Toxicity: Because this compound is a precursor to highly bioactive molecules, unreacted building blocks must be treated with the same respect as active pharmaceutical ingredients (APIs) to prevent unintended systemic exposure[4].

Hazard Chem (3-Hydroxypropyl) (sulfamoyl)amine Dust Airborne Dust Generation Chem->Dust Moisture Moisture Absorption (Hygroscopic) Chem->Moisture Resp Respiratory Tract Irritation (H335) Dust->Resp Skin Skin/Eye Irritation (H315, H319) Dust->Skin Moisture->Skin Hydrolysis & Adhesion

Figure 1: Hazard causality pathway for (3-Hydroxypropyl)(sulfamoyl)amine exposure.

Mandatory PPE Matrix

To counteract the specific chemical hazards outlined above, the following PPE must be strictly utilized. This is not a generalized list; it is a targeted defense mechanism.

PPE CategorySpecificationCausality / Scientific Rationale
Hand Protection Nitrile Gloves (Min. 0.11 mm thickness, double-gloved)Sulfonamides and aliphatic amines can permeate standard latex. Nitrile provides superior chemical resistance against polar organic molecules.
Eye/Face Snug-fitting Safety GogglesPrevents the ingress of airborne, hygroscopic dust into the ocular mucosa, directly mitigating H319 (serious eye irritation)[2].
Respiratory N95 or P100 Particulate RespiratorEssential when handling dry powders outside a closed system. Prevents inhalation of irritant dust into the respiratory tract (mitigates H335).
Body Flame-resistant Lab Coat & Anti-static FootwearMitigates the risk of static discharge igniting combustible dust concentrations formed during powder transfer[2].

Step-by-Step Operational Workflow

Standard Operating Procedures (SOPs) for this compound must prioritize the minimization of aerosolized dust and static electricity.

Protocol: Safe Weighing and Dispensing

  • Environmental Preparation: Ensure the laboratory relative humidity is maintained between 40–60%. This specific range minimizes static charge accumulation without causing the hygroscopic compound to rapidly clump.

  • Engineering Controls: Conduct all open-container operations inside a certified Class II Biological Safety Cabinet (BSC) or a ductless fume hood equipped with HEPA filtration. Ensure the draft shield is active.

  • Static Mitigation: Position an anti-static ionizer fan directed at the analytical balance. Crucial Step: Do not use plastic spatulas, which generate static; utilize grounded, stainless-steel spatulas to transfer the powder.

  • Dispensing: Slowly transfer the required mass of (3-Hydroxypropyl)(sulfamoyl)amine into a pre-tared, anti-static weigh boat or directly into the reaction vessel. Avoid dropping the powder from a height to prevent aerosolization.

  • Sealing & Storage: Immediately cap the source bottle and purge the headspace with an inert gas (Argon or Nitrogen) to prevent moisture degradation during storage[3].

Workflow Start Pre-Operation Check (Ventilation & Static) PPE Don PPE (Nitrile, P100, Goggles) Start->PPE Hood Transfer to Fume Hood (Draft Shield Active) PPE->Hood Dispense Weighing & Dispensing (Anti-static Spatula) Hood->Dispense Spill Spill Detected? Dispense->Spill Clean Wet Wipe Decontamination (Avoid Dust Aerosolization) Spill->Clean Yes Proceed Proceed to Reaction (Closed System) Spill->Proceed No Clean->Proceed

Figure 2: Standard Operating Procedure (SOP) workflow for handling the compound.

Spill Response & Disposal Plans

Spills involving sulfamoylamine derivatives require immediate, calculated containment to prevent environmental contamination and respiratory exposure.

Spill Response Protocol:

  • Evacuate and Assess: Isolate the spill area immediately. Ensure all responding personnel are wearing full PPE, including a P100 respirator.

  • Dust Suppression (Critical): Do NOT dry sweep. Dry sweeping aerosolizes the compound, exponentially increasing the inhalation hazard. Lightly mist the spilled powder with a 70% Isopropanol/Water solution to suppress dust formation.

  • Collection: Use damp, chemically inert absorbent pads to collect the wetted compound. Place all contaminated materials into a sealable, chemically compatible hazardous waste bag.

  • Surface Decontamination: Wash the affected surface with copious amounts of soap and water. Sulfamide derivatives exhibit high water solubility, making aqueous decontamination highly effective[3].

Disposal Plan:

  • Solid Waste: Dispose of unreacted (3-Hydroxypropyl)(sulfamoyl)amine, contaminated weigh boats, and PPE via a licensed hazardous waste contractor for high-temperature incineration.

  • Aqueous Waste: Do not pour down the drain. Aqueous solutions containing this compound must be collected in designated halogen-free organic/aqueous waste carboys and labeled appropriately for institutional environmental health and safety (EHS) pickup.

References

  • Title: US20130317000A1 - N-substituted benzamides and methods of use thereof Source: Google Patents URL

Sources

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